Ranatuerin-4

Catalog No.
S1887015
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ranatuerin-4

Product Name

Ranatuerin-4

Ranatuerin-4 discovery and isolation from Rana catesbeiana

Author: Smolecule Technical Support Team. Date: February 2026

Original Discovery and Context

Ranatuerin-4 was first identified in 1998 as one of nine antimicrobial peptides isolated from the skin of the American bullfrog, Rana catesbeiana [1]. The key findings from its initial discovery are summarized below.

Characteristic Description from Original Research
Source Skin extract of the adult American bullfrog (Rana catesbeiana) [1].
Co-discovered Peptides One of nine peptides termed Ranatuerins 1-9 [1].
Key Structural Feature Contains an intramolecular disulfide bridge forming a heptapeptide ring [1].
Reported Activity Showed antimicrobial activity towards Staphylococcus aureus [1].

Structural and Genomic Insights

Subsequent research has expanded our understanding of this compound's genetics and relationship to other peptides.

  • Bioinformatic Identification: A 2019 study confirmed the expression of the this compound encoding transcript in premetamorphic bullfrog tadpoles, specifically in tissues like the back skin, olfactory epithelium, liver, and tail fin [2]. This indicates the peptide's importance across different life stages of the animal.
  • Evolutionary Relationships: The structure of amphibian host-defense peptides like the Ranatuerins is often used to infer phylogenetic relationships between species [3].

Framework for Isolation and Identification

While a step-by-step protocol for this compound is not detailed in the available literature, the general methodology for isolating such peptides from frog skin involves the following workflow, derived from standard techniques [4] [2].

start Start: Collect Skin Secretions A Stimulation (e.g., Norepinephrine) to induce secretion start->A B Peptide Extraction (using acidified ethanol or other solvents) A->B C Crude Fractionation (e.g., Solid Phase Extraction) B->C D Purification (Reverse-Phase HPLC) C->D E Antimicrobial Assay (Guide for fraction collection) D->E E->D Bioactivity Feedback F Structural Analysis (Mass Spectrometry, Edman Degradation) E->F end End: Identified Pure Peptide F->end

Generalized workflow for the isolation and identification of antimicrobial peptides from frog skin.

Based on this workflow, here are the technical considerations for key stages:

  • Sample Preparation & Extraction: Secretions are often collected from skin after stimulation with norepinephrine or a similar agent [2] [5]. The powdered or homogenized tissue is then typically extracted using acidified ethanol [4]. This method avoids the need for pretreatment with alkali and effectively dissolves both alkaloidal salts and free bases.
  • Purification & Analysis: The initial extract is purified through multiple steps of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [4]. The presence of the characteristic intramolecular disulfide bridge in this compound is a critical feature verified during structural analysis using mass spectrometry [1].

Research Recommendations

To obtain the specific details required for an in-depth technical guide, I suggest you:

  • Consult the Primary Literature: Directly access the original 1998 paper in Biochemical and Biophysical Research Communications (citation: PMID: 9784389) for foundational isolation details.
  • Refine Your Search: Use specialized scientific databases like PubMed and search for subsequent research papers that cite the original 1998 study. These later publications often provide more detailed methodologies.
  • Explore Related Peptides: The isolation protocols for closely related peptides, such as Ranatuerin-1 or Ranatuerin-2, are likely very similar and may be described in more detail in other sources [2].

References

Ranatuerin-4 gene structure and encoding transcripts

Author: Smolecule Technical Support Team. Date: February 2026

Gene Structure of Bullfrog Antimicrobial Peptides

The North American bullfrog (Rana [Lithobates] catesbeiana) is a rich source of Antimicrobial Peptides (AMPs). An analysis of its genome reveals general characteristics of AMP-encoding genes, which show considerable diversity [1].

Table 1: Structural Diversity of AMP-Encoding Genes in *R. catesbeiana*

Feature Observed Characteristics
Gene Size Considerable diversity, ranging from 1.6 kbp to 15 kbp [1].
Exon Number Varies, containing between one and four exons [1].
Prepro Sequence Comprises an N-terminal signal peptide and an adjacent prosequence that maintains the AMP in an inactive state [1].
Mature Peptide The C-terminal functional portion; sequence can be conserved across different AMPs while the prepro sequence varies [1].
Sequence Variation Evidence of alternative splicing, leading to diversity in both the prepro and mature amino acid sequences [1].

The following diagram illustrates the general structure of a bullfrog AMP gene and its transcription/translation process, highlighting the potential for diversity:

G Gene AMP Gene (1.6 - 15 kbp) T1 Transcription Gene->T1 Exon1 Exon 1 Exon2 Exon 2 Exon3 Exon 3... Prepro Prepro Peptide T2 Proteolytic Cleavage Prepro->T2 Mature Mature Active AMP T1->Prepro T2->Mature Exon_Splice Alternative Splicing Exon_Splice->Gene

General structure and processing of bullfrog AMP genes, showing sources of diversity [1].

Experimental Protocols for AMP Research

Here are detailed methodologies for identifying and characterizing novel AMPs, as demonstrated in the recent bullfrog study [1].

Table 2: Key Experimental Methods for AMP Discovery and Validation

Method Application & Description

| Bioinformatics Screening | Application: Identify putative AMP-encoding transcripts from genomic/transcriptomic data. Protocol: Manually curated AMP sequence databases used to search against the Bullfrog Annotated Reference Transcriptome (BART). Precursor peptides are analyzed for a trypsin cleavage site, net positive charge, and other AMP-like physicochemical properties [1]. | | Microtiter Broth Dilution | Application: Determine antimicrobial activity (bacteriostatic or bactericidal) of purified mature peptides. Protocol: Established method for assessing minimum inhibitory concentration (MIC) against target bacteria (e.g., Mycobacteria) [1]. | | Reverse Transcription-Quantitative PCR (RT-qPCR) | Application: Detect and quantify the expression of known and novel AMP-encoding transcripts in various tissues. Protocol: Total RNA is extracted from tissues (e.g., back skin, olfactory epithelium, liver, tail fin). After cDNA synthesis, PCR amplification is performed using gene-specific primers. Data is analyzed using the 2^–ΔΔCt method and normalized to a housekeeping gene (e.g., β-actin) [1]. | | Gene Mapping | Application: Analyze gene structure, including size, exon number, and evidence of alternative splicing. Protocol: Utilizes a published genome assembly to map identified AMP transcripts and determine their genomic architecture [1]. |

The workflow below integrates these methods into a cohesive pipeline for AMP discovery:

G Start Genomic & Transcriptomic Resources Step1 In Silico Bioinformatics Screening Start->Step1 Step2 Transcript Identification & Sequence Analysis Step1->Step2 Identifies putative AMPs Step3 Expression Profiling (RT-qPCR) Step2->Step3 Validates tissue-specific expression Step4 Functional Validation (Antimicrobial Assays) Step2->Step4 Tests biological activity Step5 Gene Structure Analysis (Gene Mapping) Step2->Step5 Reveals genomic architecture End Novel AMPs with Therapeutic Potential Step3->End Step4->End Step5->End

A combined bioinformatics and experimental workflow for antimicrobial peptide discovery [1].

References

biological function of Ranatuerin-4 in amphibian immunity

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Amphibian Antimicrobial Peptides

Amphibian skin is a rich source of Antimicrobial Peptides (AMPs), which are crucial components of the innate immune system. The following table summarizes key AMP families documented in recent research.

Peptide Family Example Peptide Source (Species) Sequence (Example) Net Charge Hydrophobic Residues (%) Boman Index (kcal/mol)
Brevinin-1 Brevinin-1CBb Lithobates catesbeianus FLPFIARLAAKVFPSIICSVTKKC +4 62 -0.36
Brevinin-2 Brevinin-2GUb Hylarana guentheri GVIIDTLKGAAKTVAAELLRKAHCKLTNSC +4 50 0.79
Esculentin Esculentin-1 Rana esculenta GIFSKLGRKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC +6 41 0.98
Temporin Temporin-DRa Rana draytonii HFLGTLVNLAKKIL +2 57 -0.67
Ranatuerin Ranatuerin-1CBa Lithobates catesbeianus SMFSVLKNLGKVGLGFVACKVNKQC +4 52 0.05
Palustrin Palustrin-2CBa Lithobates catesbeianus GFLDIIKDTGKEFAVKILNNLKCKLAGGCPP +2 45 0.43
Dermaseptin Dermaseptin B4 Phyllomedusa trinitatis ALWKDILKNVGKAAGKAVLNTVTDMVNQ +2 50 0.73

Table based on data from a review of amphibian AMPs [1].

Research Workflow for Novel AMP Investigation

No experimental protocols specific to Ranatuerin-4 were found. However, the search results describe advanced transcriptomic methods used to study amphibian immune responses. The diagram below outlines a generalized workflow that you can adapt for the functional characterization of this compound or any novel AMP.

G start Pathogen Challenge (A. hydrophila, Bd, Ranavirus) rna_seq Transcriptome Analysis (SMRT, NGS) start->rna_seq isoform_id Full-Length Transcript Isoform Identification rna_seq->isoform_id amp_focus Focus on AMP-Encoding Transcripts (e.g., Ranatuerin) isoform_id->amp_focus func_val Functional Validation (Stimulation Assays) amp_focus->func_val Candidate Selection cytokine Cytokine Release Profiling (CRA) func_val->cytokine end Immune Mechanism Insight cytokine->end

Generalized workflow for investigating amphibian AMP immune function.

Research Directions and Alternative Strategies

Since direct data on this compound is unavailable, here are some strategic research directions based on the findings:

  • Analyze Bioinformatics Data: The review in [1] suggests that a higher positive net charge and Boman index (indicating protein-binding potential) can improve the insulinotropic effect of peptides, which may be a relevant angle for therapeutic development. You could analyze the predicted sequence of this compound against these parameters.
  • Investigate Immune Pathways: Research shows that the Toll-like receptor (TLR) signaling pathway is a critical regulator of bactericide peptide levels in amphibians [2]. Designing experiments to see if this compound expression is modulated through the TLR4 pathway could be fruitful.
  • Employ Functional Assays: The Cytokine Release Assay (CRA) is a robust method for evaluating functional immune responses. This protocol involves incubating whole blood samples with a stimulus (e.g., bacterial antigens or LPS) for up to 48 hours and then measuring the pro- and anti-inflammatory cytokines in the supernatant [3]. This method could be adapted to test the immunomodulatory effects of synthesized this compound.

References

Ranatuerin-4 Pfam family PF08018 and InterPro classification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Pfam and InterPro

Pfam and InterPro are key bioinformatics resources for classifying proteins into families and identifying their functional domains.

  • Pfam is a database of protein families, each represented by multiple sequence alignments and hidden Markov models (HMMs) [1]. In the past, accessing a specific family like PF08018 would have been done through the Pfam website. However, the Pfam website has been retired and its data and features have been integrated directly into the InterPro website [1].
  • InterPro provides an integrative classification that combines information from several source databases, including Pfam, into a single resource. It identifies functionally important domains, families, and conserved sites within protein sequences [1]. You can access all the familiar Pfam data through InterPro.

The Ranatuerin Peptide Family

The search results provide detailed information on peptides from the Ranatuerin-2 family, which share structural similarities with what is known about Ranatuerin-4. The table below summarizes the key characteristics based on available research.

Feature Description
Natural Source Skin secretions of frogs (e.g., Rana cascadae, Amolops wuyiensis) [2] [3].
Primary Activity Broad-spectrum antibacterial activity [2] [3].
Secondary Activity Anticancer activity (observed in some family members, e.g., Ranatuerin-2) [3].
Common Structure Helix-loop-helix motif (also described as a helix-turn-helix) [2] [3].
A Defining Feature A C-terminal cyclic domain stabilized by a disulfide bridge, known as a "Rana box" [3].
Mechanism of Action Membrane disruption (for antibacterial activity) [3].

Key insights from research on related peptides include:

  • The Rana box and its disulfide bridge may be dispensable for antibacterial activity. Studies on Ranatuerin-2 show that linear analogs without the disulfide bridge can retain potency [3].
  • Cationicity (net positive charge) and hydrophobicity are crucial for function. Enhancing these properties through peptide design has been shown to significantly optimize both antibacterial and anticancer activities while retaining the ability to kill bacteria via membrane disruption [3].

A Proposed Workflow for Research and Drug Development

Based on the broader context of antimicrobial peptide research, the following workflow outlines a potential R&D pipeline. The diagram below illustrates the key stages from database inquiry to lead optimization.

G Start Start: Query InterPro for This compound (PF08018) DB Database Analysis (Sequence alignment, domain architecture) Start->DB  Retrieves core data Struct Structure-Function Analysis (Helix-loop-helix, Rana box) DB->Struct  Informs hypothesis Design Rational Peptide Design (Modify charge, hydrophobicity) Struct->Design  Guides modifications Synthesize Chemical Synthesis & Purification (RP-HPLC) Design->Synthesize InVitro In Vitro Assays (Antibacterial, anticancer, haemolytic activity) Synthesize->InVitro  Tests efficacy & safety InVivo In Vivo Validation (Infection model, e.g., waxworm) InVitro->InVivo  Evaluates in live model Lead Lead Candidate InVivo->Lead  Confirms potential

References

mechanism of action of Ranatuerin-4 antimicrobial peptide

Author: Smolecule Technical Support Team. Date: February 2026

Ranatuerin-4 Overview and Structural Characteristics

This compound is an antimicrobial peptide (AMP) isolated from the skin of the American bullfrog, Rana catesbeiana [1]. Here is a summary of its key characteristics:

Characteristic Description
Source Skin of the American bullfrog (Rana catesbeiana) [1]
Primary Activity Growth inhibition of Staphylococcus aureus [1]
Key Structural Feature Contains an intramolecular disulfide bridge forming a heptapeptide ring [1]
Sequence Status The mature peptide sequence is identical to the putative mature peptide of a novel precursor (HP4) identified via bioinformatics [2] [3]

Comparative Activity and Mechanism of Ranatuerin Peptides

While direct data on this compound is sparse, studies on closely related peptides provide strong clues about its potential mechanism of action and properties. Ranatuerins generally are cationic and can form amphipathic α-helices, which are crucial for interacting with and disrupting microbial membranes [4].

The table below summarizes experimental data from studies on other Ranatuerin-2 peptides, which share the conserved disulfide bridge feature with this compound.

Peptide Name Source Species Reported Activities & Key Findings Experimental Methods Cited
Ranatuerin-1 Rana catesbeiana Broad-spectrum activity against S. aureus, E. coli, and Candida albicans [1] Isolation from skin extract, antimicrobial susceptibility testing [1]
Ranatuerin-2CSa Rana cascadae Potent activity against E. coli (MIC=5 µM) and S. aureus (MIC=10 µM); exhibits haemolytic activity [5]. Adopts a full-length helix-turn-helix motif in membrane-mimetic environments [5] NMR spectroscopy, molecular modelling, determination of minimal inhibitory concentration (MIC), haemolysis assay [5]
Ranatuerin-2Pb Rana pipiens Broad-spectrum antimicrobial activity; effective against biofilms; acts via rapid membrane permeabilization [6] "Shotgun" cloning, solid-phase peptide synthesis, MIC assay, biofilm inhibition/eradication assay, SYTOX Green membrane permeability assay, time-kill kinetics, haemolysis assay [6]

A proposed mechanism shared by many Ranatuerin peptides is the disruption of the microbial membrane, as demonstrated by Ranatuerin-2Pb causing rapid membrane permeabilization [6]. The following diagram illustrates this general mechanism for cationic α-helical antimicrobial peptides like Ranatuerins.

G Peptide Cationic Ranatuerin Peptide Initial Electrostatic attraction to membrane surface Peptide->Initial Membrane Bacterial Membrane (negatively charged) Insertion Peptide insertion and α-helix formation Initial->Insertion Pore Membrane disruption and pore formation Insertion->Pore Lysis Cell lysis and death Pore->Lysis

Research Gaps and Future Directions

The current literature confirms the existence of this compound but highlights a significant lack of detailed functional and mechanistic studies specifically on this peptide.

To fully characterize this compound, a research pipeline based on established protocols for related peptides would be essential. The workflow below outlines the key experimental stages.

G Obtention Peptide Obtention Step1 Bioinformatics identification or peptide synthesis Obtention->Step1 Step2 Purification and structural analysis Step1->Step2 Step3 Antimicrobial profiling (MIC, MBC assays) Step2->Step3 Step4 Mechanism of action studies (membrane permeability, cytotoxicity, microscopy) Step3->Step4 Step5 Lead optimization (analogue design, SAR) Step4->Step5

Key stages would include:

  • Peptide Obtention: Isolate the native peptide or synthesize it based on the known sequence [1] [2].
  • Antimicrobial Profiling: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi [6].
  • Mechanism of Action Studies: Employ assays like the SYTOX Green uptake assay to measure membrane permeabilization kinetics and use circular dichroism (CD) spectroscopy to confirm secondary structure in membrane-mimetic environments [5] [6].
  • Lead Optimization: If promising activity is found, design and test analogues to improve potency and reduce cytotoxicity, potentially by truncating the peptide to its active core [6].

References

Antimicrobial Peptides in Innate Immunity: A Framework

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Peptides (AMPs) are crucial components of the innate immune system, acting as a first line of defence against pathogens [1]. While the search results do not explicitly mention Ranatuerin-4, it belongs to this broader family. The following table summarizes the core concepts of AMP function, which are applicable to understanding this compound's potential role.

Aspect Description & Relevance to this compound
General Function Act as natural antibiotics with broad-spectrum activity against bacteria, fungi, and viruses [1]. Suggests this compound likely has similar broad antimicrobial properties.
Mechanism of Action Often disrupt microbial cell membranes through electrostatic interactions with negatively charged bacterial membranes [1]. A probable primary mechanism for this compound.
Generation & Processing Can be translated as dedicated peptides or generated from larger protein precursors through enzymatic processing [1]. This compound may be generated via similar pathways.
Key Characteristics Typically short (10-50 amino acids), cationic, and hydrophobic [1]. These are key biophysical properties to investigate for this compound.

A newly discovered mechanism relevant to AMPs is the generation of Protesome-Derived Defence Peptides (PDDPs). Research indicates that the proteasome, previously known mainly for degrading proteins, can constitutively and inductibly generate antimicrobial peptides during protein breakdown [1]. The diagram below outlines this novel cell-autonomous innate immunity pathway.

PDDP_Pathway BacterialInfection Bacterial Infection Proteasome Proteasome (Protein Degradation) BacterialInfection->Proteasome PSME3_Recruitment PSME3 Recruitment & Altered Cleavage BacterialInfection->PSME3_Recruitment PDDP_Generation Generation of Cationic PDDPs Proteasome->PDDP_Generation PSME3_Recruitment->Proteasome BacterialMembrane Disruption of Bacterial Membrane PDDP_Generation->BacterialMembrane BacterialGrowthInhibition Bacterial Growth Inhibition BacterialMembrane->BacterialGrowthInhibition

Novel pathway for proteasome-derived defence peptides (PDDPs) induced by bacterial infection [1].

Experimental Insights and Protocols

The research from Nature (2025) provides a methodological blueprint for studying antimicrobial peptides like this compound. Key experiments and their workflows are summarized below.

Core Experimental Workflow for Validating AMP Activity

The following diagram outlines a generalizable experimental workflow used to confirm the antimicrobial function of peptides, directly based on the methodologies cited [1].

AMP_Workflow Step1 1. In Silico Prediction & Peptide Isolation Step2 2. Functional Assays (e.g., CFU Count, MIC) Step1->Step2 Step3 3. Mechanism of Action (e.g., Membrane Integrity) Step2->Step3 Step4 4. In Vivo Validation (Animal Models) Step3->Step4

General workflow for validating antimicrobial peptide (AMP) function and mechanism [1].

Detailed Methodologies
Experiment Protocol Details
Assessing Intracellular Bacterial Survival (CFU Count) Infect cells (e.g., with Salmonella typhimurium) with/without proteasome inhibitor (e.g., MG132). Post-infection, lyse cells and plate serial dilutions on agar plates. Count Colony Forming Units (CFUs) after incubation. Higher CFUs in inhibited groups indicate reduced cell-autonomous defence [1].
Testing Antimicrobial Activity of Secreted Peptides Collect conditioned medium from cells, with/without proteasome inhibition. Fractionate using <10 kDa filters. Incubate target bacteria (e.g., Salmonaria enterica) in the conditioned medium and monitor bacterial growth via optical density or plating for CFUs. Include a control with Proteinase K to confirm peptidic nature of the antimicrobial activity [1].
Identifying Proteasome-Derived Peptides (MAPP) Immunoprecipitate proteasomes to isolate peptides within or near the proteasome barrel. Elute the naturally cleaved protein fragments. Analyze these peptides using mass spectrometry to identify sequences and their source proteins [1].

A Path Forward for this compound Research

Based on the findings, here are targeted suggestions for your research on this compound:

  • Leverage In-Silico Prediction: Use computational tools to predict proteasomal cleavage sites within the this compound precursor protein. This can help identify potential active peptide fragments [1].
  • Apply Validated Assays: The experimental protocols for CFU counts, secreted peptide activity, and membrane disruption are directly applicable to empirically test this compound's function and potency.
  • Investigate the PDDP Link: Explore whether this compound's activity is modulated by or interacts with the proteasome pathway, especially under infectious conditions that alter proteasome composition (e.g., PSME3 recruitment) [1].

References

Ranatuerin-4 MIC determination against S. aureus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MIC Determination

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism. It is a fundamental quantitative assay in microbiology for determining the in vitro potency of a new antimicrobial compound. For novel peptides like Ranatuerin-4, a frog skin-derived antimicrobial peptide with potential activity against Gram-positive bacteria, reliable MIC determination is a critical first step in the drug development pipeline.

This document outlines a robust and standardized protocol for the broth microdilution method, which is the reference standard for MIC determination.

Materials and Equipment

1. Bacterial Strain

  • Test organism: Staphylococcus aureus (e.g., reference strains ATCC 25923 (MSSA), ATCC 43300 (MRSA), or relevant clinical isolates) [1].
  • Quality control strain: S. aureus ATCC 29213 is recommended for quality control of the test procedure.

2. Reagents and Media

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium for broth microdilution tests. The divalent cation concentration (Ca²⁺, Mg²⁺) is critical for the activity of some antimicrobial peptides.
  • Mueller-Hinton Agar (MHA) plates: For sub-culturing and maintaining bacterial strains.
  • This compound: Prepare a high-concentration stock solution (e.g., 1 mg/mL or 10x the highest test concentration) in a suitable solvent (e.g., sterile water, diluted acetic acid, or DMSO). The solvent must be confirmed to have no antibacterial activity at the final concentration used in the test [1].
  • Sterile physiological saline (0.85-0.9% NaCl).

3. Labware and Equipment

  • Sterile, 96-well U-bottom or flat-bottom microtiter plates.
  • Sterile test tubes and pipettes.
  • Micropipettes and sterile tips.
  • Incubator (35 ± 2 °C).
  • Spectrophotometer or densitometer for standardizing bacterial inoculum (e.g., McFarland standard).

Experimental Protocol: Broth Microdilution Method

The following workflow provides a visual summary of the entire MIC determination process:

G Start Prepare this compound Stock Solution A Prepare 2x Serial Dilutions of this compound Start->A D Add Diluted Inoculum to Antibiotic Plate A->D Transfer to microtiter plate B Prepare Bacterial Inoculum (0.5 McFarland in CAMHB) C Dilute Inoculum 1:100 in CAMHB B->C C->D E Incubate 16-20 hours at 35±2°C D->E F Visual Read: Determine MIC (Lowest conc. with no growth) E->F End Record and Interpret MIC F->End QC Run Quality Control (S. aureus ATCC 29213) QC->F

Step-by-Step Procedure

Step 1: Preparation of Antimicrobial Agent Dilutions

  • Prepare a starting concentration of this compound that is twice the highest concentration to be tested (e.g., if the highest test concentration is 64 µg/mL, prepare a 128 µg/mL solution in CAMHB).
  • In a sterile microtiter plate, add 100 µL of CAMHB to all wells from columns 2 to 12.
  • Add 100 µL of the 2x starting this compound solution to the first two wells of column 1 (for test and growth control verification).
  • Perform a two-fold serial dilution: transfer 100 µL from column 1 to column 2, mix thoroughly, then transfer 100 µL from column 2 to column 3, and so on, until column 11. Discard 100 µL from column 11. Column 12 serves as the sterility control (broth only).

Step 2: Preparation of Inoculum

  • Prepare the bacterial inoculum by picking 3-5 colonies from an overnight (16-20 hours) MHA plate and suspending them in saline.
  • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which equates to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL [2] [3].
  • Within 15 minutes of preparation, dilute this suspension 1:100 in CAMHB to achieve a working inoculum of approximately 1-2 x 10⁶ CFU/mL.

Step 3: Inoculation and Incubation

  • Add 100 µL of the diluted inoculum to all wells in columns 1 through 11. This results in a 1:1 dilution of the antibiotic and the final target inoculum of ~5 x 10⁵ CFU/mL in each well.
  • Seal the plate with a lid or parafilm and incub it at 35 ± 2 °C for 16-20 hours in an ambient air incubator [2].

Step 4: Reading and Interpretation

  • After incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).
  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism [2] [3].
  • Ensure that the growth control wells (containing bacteria but no antibiotic) show heavy turbidity, and the sterility control wells (broth only) remain clear.

Quality Control and Data Interpretation

Quality Control (QC) It is essential to perform QC using the reference strain S. aureus ATCC 29213 with each batch of tests. The MIC value for this strain should fall within a known and accepted range for standard antibiotics. While no range exists for this compound, consistent results in replicate tests validate the procedure. The table below summarizes the critical parameters and controls for the assay.

Table 1: Key Quality Control Parameters for Broth Microdilution

Parameter Specification Purpose
QC Strain S. aureus ATCC 29213 Verifies accuracy of test conditions and reagents.
Inoculum Density 0.5 McFarland Standard (~1-2 x 10⁸ CFU/mL) Ensures correct starting bacterial concentration.
Final Inoculum ~5 x 10⁵ CFU/well Standardizes the number of bacteria exposed to the drug.
Growth Control Must show visible growth Confirms bacterial viability and adequate incubation.
Sterility Control Must remain clear Rules out contamination of media or labware.
Solvent Control Must show growth equal to growth control Confirms the solvent has no inherent antibacterial activity.

Data Presentation The primary data is the MIC value in µg/mL. For a comprehensive analysis, testing multiple strains is recommended. Results can be summarized in a table to show the range of activity.

Table 2: Example Data Structure for Reporting MIC Results of this compound

S. aureus Strain Phenotype This compound MIC (µg/mL)
ATCC 25923 Methicillin-Susceptible (MSSA) [Value]
ATCC 43300 Methicillin-Resistant (MRSA) [Value]
SA Clinical 1 MRSA [Value]
SA Clinical 2 MSSA [Value]
... ... ...
MIC₅₀ / MIC₉₀ [Calculated Value] / [Calculated Value]

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentration required to inhibit the growth of 50% and 90% of the isolates, respectively.

Advanced Applications and Considerations

For a more in-depth investigation of this compound's properties, consider these advanced applications:

1. Determining Minimum Bactericidal Concentration (MBC) The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.

  • Protocol: After reading the MIC plate, sub-sample (e.g., 10 µL) from wells showing no growth and from the growth control well. Spread onto MHA plates and incubate for 16-20 hours. The MBC is the lowest concentration from which ≤ 5 colonies grow, indicating bactericidal activity [1].

2. Time-Kill Kinetics Assay This assay evaluates the rate of bactericidal activity over time, providing dynamic information beyond the single endpoint of MIC.

  • Protocol: Expose a bacterial culture to this compound at multiples of the MIC (e.g., 0.5x, 1x, 2x, 4xMIC) in a flask. Take samples at predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), perform serial dilutions, and plate on MHA to determine viable counts (CFU/mL). A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity [1].

The following diagram illustrates the workflow and analysis for a time-kill study:

G T0 Time = 0h Take sample D0 Serially Dilute and Plate T0->D0 T2 Time = 2h Take sample D2 Serially Dilute and Plate T2->D2 T4 Time = 4h Take sample D4 Serially Dilute and Plate T4->D4 T24 Time = 24h Take sample D24 Serially Dilute and Plate T24->D24 C0 Count Colonies (CFU/mL) D0->C0 C2 Count Colonies (CFU/mL) D2->C2 C4 Count Colonies (CFU/mL) D4->C4 C24 Count Colonies (CFU/mL) D24->C24 P Plot Log₁₀(CFU/mL) vs. Time C0->P C2->P C4->P C24->P

Troubleshooting Guide

Problem Possible Cause Solution
No growth in control well Non-viable inoculum, incorrect incubation temperature. Check culture viability on agar plate, verify incubator temperature.
Skipped wells (trailing endpoint) Partial inhibition or degradation of peptide. Re-test; consider reading at 16 and 20 hours; ensure fresh peptide preparation.
High MIC across all strains Low intrinsic activity of the peptide, incorrect stock concentration. Verify peptide purity and concentration; use a positive control antibiotic.
Excessive growth in sterility control Contaminated media or labware. Use fresh, sterile media and ensure proper aseptic technique.

References

Comprehensive Application Notes and Protocols for Ranatuerin-4 Peptide Synthesis: From Solid-Phase Assembly to Functional Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Structural Features of Ranatuerin-4

This compound is a broad-spectrum antimicrobial peptide belonging to the ranatuerin family originally isolated from frog skin secretions. These peptides demonstrate potent growth inhibitory activity against various microorganisms, including both Gram-positive and Gram-negative bacteria, making them promising candidates for therapeutic development. While the exact sequence of this compound requires confirmation through specialized databases, it shares structural homology with the well-characterized Ranatuerin-2CSa (GILSSFKGVAKGVAKDLAGKLLETLKCKITGC), which exhibits a conserved helix-turn-helix motif when analyzed under appropriate solvent conditions [1]. This distinctive secondary structure is critical for its mechanism of action, which likely involves membrane disruption and interaction with intracellular targets.

The therapeutic potential of ranatuerin peptides is tempered by their variable hemolytic activity, which presents a challenge for clinical applications. For instance, Ranatuerin-2CSa demonstrates potent antimicrobial effects against Escherichia coli (MIC=5 µM) and Staphylococcus aureus (MIC=10 µM) but also displays hemolytic activity against human erythrocytes (LC₅₀=160 µM) [1]. This balance between efficacy and cytotoxicity represents a key focus for optimization in antimicrobial peptide development. Structural studies using solution NMR spectroscopy have revealed that ranatuerin peptides typically lack defined secondary structure in aqueous solutions but adopt well-organized conformations in membrane-mimetic environments such as 2,2,2-trifluoroethanol (TFE)-water mixtures [1]. This structural transition upon membrane binding is characteristic of many antimicrobial peptides and informs both their mechanism of action and strategies for therapeutic optimization.

Synthesis Methodology: Fmoc-Based Solid-Phase Peptide Synthesis

Principle and Setup

The solid-phase peptide synthesis (SPPS) methodology developed by Bruce Merrifield in 1963 revolutionized peptide chemistry by enabling the sequential assembly of amino acids on an insoluble support [2]. This approach eliminates the need for intermediate isolations and purifications, significantly streamlining the synthesis process. For this compound synthesis, we employ the Fmoc/tBu strategy, which utilizes 9-fluorenylmethoxycarbonyl (Fmoc) for N-terminal protection and tert-butyl (tBu) derivatives for side chain protection, offering compatibility with a wide range of amino acids and milder cleavage conditions compared to Boc/Bzl chemistry. The synthesis proceeds from the C-terminus to the N-terminus, with the first amino acid anchored to a resin support through its C-terminal carboxyl group, followed by iterative cycles of deprotection and coupling [2].

The selection of appropriate solid support and protection strategy is critical for successful synthesis of complex peptides like this compound. We recommend using Rink Amide Resin (0.66 mmol/g substitution) to produce a C-terminal amide, which enhances peptide stability and may improve antimicrobial activity for certain peptides [3]. The Fmoc group is removed using 20% piperidine in DMF, which efficiently cleaves this base-labile protecting group while minimizing side reactions. For coupling, we employ HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the activation reagent in the presence of DIEA (N,N-diisopropylethylamine) as base, which facilitates rapid and efficient amide bond formation with minimal racemization [3]. This combination provides excellent coupling efficiency even for sterically hindered amino acids that may be present in the this compound sequence.

Detailed Stepwise Protocol
  • Resin Preparation and Swelling: Weigh 303 mg of Rink Amide Resin (0.20 mmol) into a reaction vessel equipped with a fritted filter. Swell the resin with 8 mL of DMF for 30 minutes with gentle stirring or nitrogen bubbling. After swelling, drain the solvent using nitrogen pressure (4-8 psi) [3].

  • Fmoc Deprotection Cycle: Add 8 mL of 20% piperidine/DMF (v/v) to the resin and stir gently for 1 minute. Drain and repeat with fresh 20% piperidine/DMF for 10 minutes. Wash the resin thoroughly with DMF (5 × 8 mL, 30 seconds each wash) until the effluent is colorless [3].

  • Amino Acid Coupling: For each coupling cycle, prepare the activated amino acid solution by dissolving 1.0 mmol Fmoc-protected amino acid and 341.37 mg HBTU (0.9 mmol) in 8 mL DMF. Add 2.0 mmol DIEA (1 M, 2 mL), mix for 30 seconds, and allow pre-activation for 2-5 minutes. Add this solution to the resin and react for 60 minutes with continuous gentle stirring or nitrogen bubbling [3]. For challenging sequences or sterically hindered amino acids, perform a second coupling with fresh reagents to ensure complete reaction.

  • Completion and Resin Cleavage: After incorporation of the final amino acid, perform the final Fmoc deprotection as described above. Wash the peptide-resin sequentially with DMF (5 × 8 mL) and DCM (4 × 8 mL). Air-dry the peptide-resin before cleavage. For cleavage and side chain deprotection, incubate the dried peptide-resin in a cleavage cocktail of TFA/TIS/EDT/H₂O (94:2:2:2, v/v) for 3 hours at room temperature [3]. Filter the mixture to separate the resin, and precipitate the crude peptide in ice-cold anhydrous diethyl ether.

Table 1: Protected Amino Acids for this compound Synthesis Using Fmoc/tBu Strategy

Amino Acid Side Chain Protecting Group Molecular Weight (g/mol) Coupling Monitoring
Fmoc-Arg(Pbf)-OH Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) 648.77 Kaiser Test
Fmoc-Asn(Trt)-OH Trt (trityl) 596.59 Kaiser Test
Fmoc-Asp(OtBu)-OH OtBu (tert-butyl ester) 411.43 Kaiser Test
Fmoc-Cys(Trt)-OH Trt (trityl) 585.69 Kaiser Test
Fmoc-Gln(Trt)-OH Trt (trityl) 610.65 Kaiser Test
Fmoc-Glu(OtBu)-OH OtBu (tert-butyl ester) 425.44 Kaiser Test
Fmoc-His(Trt)-OH Trt (trityl) 619.65 Kaiser Test
Fmoc-Lys(Boc)-OH Boc (tert-butyloxycarbonyl) 468.53 Kaiser Test
Fmoc-Ser(tBu)-OH tBu (tert-butyl) 383.44 Kaiser Test
Fmoc-Thr(tBu)-OH tBu (tert-butyl) 397.46 Kaiser Test
Fmoc-Trp(Boc)-OH Boc (tert-butyloxycarbonyl) 526.55 Kaiser Test
Fmoc-Tyr(tBu)-OH tBu (tert-butyl) 459.52 Kaiser Test
Quality Control During Synthesis
  • Kaiser Test Monitoring: After each coupling step, perform the Kaiser ninhydrin test to detect the presence of free primary amines, which would indicate incomplete coupling. Transfer a few resin beads to a small test tube, add 100 µL each of Kaiser Test Solution A (0.5 g ninhydrin in 10 mL ethanol) and Solution B (0.4 mL of 0.001 M KCN in 20 mL pyridine). Heat at 115°C for 5 minutes. The development of a dark blue or purple color indicates a positive test (free amines present), while a light green or no color indicates complete coupling. Note that this test does not work for proline or N-alkyl amino acids [3].

  • Microcleavage Analysis: For longer sequences or after critical coupling steps, perform microcleavage tests to monitor synthesis progress. Take a small sample (1-2 mg) of peptide-resin and treat with 300 µL of cleavage cocktail (TFA/H₂O/phenol/triisopropylsilane, 8.5:0.5:0.5:0.5) for 3 hours. Analyze the cleaved peptide by analytical HPLC and/or LC-MS to identify deletions or side products early in the synthesis process [3].

Purification and Characterization Protocols

Purification Methodology

The crude peptide obtained after cleavage and precipitation requires purification to remove deletion sequences, truncated peptides, and other impurities. We recommend using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C-18 column for optimal purification of this compound. The purification should be performed using a gradient method with water (containing 0.1% TFA) as mobile phase A and acetonitrile (containing 0.1% TFA) as mobile phase B. A typical gradient for antimicrobial peptides like this compound would be from 20% to 60% mobile phase B over 40 minutes at a flow rate of 10 mL/min, monitoring at 214 nm for peptide bond absorption [3]. Collect fractions and analyze by analytical HPLC to assess purity.

For peptides demonstrating challenging separation due to structural similarities with impurities, consider alternative approaches such as ion-pairing reagents (e.g., triethylammonium phosphate instead of TFA) or shallow gradients for improved resolution. In some cases, orthogonal purification methods such as size-exclusion chromatography may be employed as a second purification step for particularly challenging purifications. The purified peptide should be lyophilized and stored at -20°C for long-term preservation.

Characterization and Quality Control

Comprehensive characterization of synthetic this compound is essential to confirm identity, assess purity, and verify structural integrity. The following analytical techniques should be employed:

  • Mass Spectrometry Analysis: Dissolve approximately 1 mg of purified peptide in 1 mL of 50% acetonitrile/water containing 0.1% formic acid. Analyze by electrospray ionization mass spectrometry (ESI-MS) or liquid chromatography-mass spectrometry (LC-MS). Compare the observed molecular weight with the theoretical value calculated from the amino acid sequence. The mass accuracy should be within ±0.1 Da for the monoisotopic peak [3].

  • Analytical HPLC Purity Assessment: Determine peptide purity using analytical RP-HPLC on a C-18 column (4.6 × 250 mm, 5 µm particle size) with a gradient of 5-95% acetonitrile/water (both containing 0.1% TFA) over 30 minutes at 1 mL/min flow rate, monitoring at 214 nm and 280 nm. Peptide purity should exceed 95% for biological evaluations [3].

  • Amino Acid Analysis: For absolute quantification and confirmation of amino acid composition, hydrolyze a peptide sample (approximately 50 µg) in 6N HCl containing 0.1% phenol at 110°C for 24 hours under vacuum. Derivatize the released amino acids and analyze by HPLC using pre-column derivatization with phenylisothiocyanate (PITC) or similar reagents.

Table 2: Analytical Specifications and Acceptance Criteria for this compound

Analytical Parameter Method Specification Acceptance Criteria
Purity Analytical RP-HPLC ≥95% Single main peak, no individual impurity >1%
Molecular Weight ESI-MS or LC-MS Theoretical value ± 0.1 Da Monoisotopic mass match
Amino Acid Composition Amino Acid Analysis Theoretical ratio ± 10% Correct molar ratios
Solvent Content Karl Fischer titration ≤5.0% water Meets ICH guidelines
Sterility Microbial testing Sterile No microbial growth
Endotoxin LAL test <5.0 EU/mg Meets injectable standards

Functional Analysis and Biological Assessment

Antimicrobial Activity Assay

The minimum inhibitory concentration (MIC) represents the lowest concentration of peptide that prevents visible growth of microorganisms and serves as the standard metric for antimicrobial efficacy. For this compound, determine MIC values against reference strains including Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 29213), and other clinically relevant pathogens using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines [1]. Prepare serial two-fold dilutions of this compound in appropriate broth medium (e.g., Mueller-Hinton broth) in 96-well plates, with final peptide concentrations typically ranging from 1 to 64 µM. Inoculate each well with approximately 5 × 10⁵ CFU/mL of mid-log phase bacteria and incubate at 37°C for 16-20 hours. Include growth control wells (bacteria without peptide) and sterility controls (medium only) in each assay.

For a more comprehensive assessment of antimicrobial activity, determine the minimum bactericidal concentration (MBC) by subculturing aliquots from wells showing no visible growth onto antibiotic-free agar plates. The MBC is defined as the lowest peptide concentration that kills ≥99.9% of the initial inoculum. Additionally, evaluate the time-kill kinetics of this compound by incubating bacteria at 1-2× MIC and enumerating viable cells at predetermined time points (0, 30, 60, 120, and 240 minutes) through serial dilution and plating.

Cytotoxicity and Hemolytic Activity

The therapeutic index of antimicrobial peptides is determined by their selective toxicity toward microbial versus mammalian cells. Assess the cytotoxicity of this compound against mammalian cell lines such as HEK293 (human embryonic kidney) or HaCaT (human keratinocyte) using the MTT assay or similar cell viability methods. Seed cells in 96-well plates at an appropriate density and incubate with serial dilutions of this compound for 24 hours. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and measure absorbance at 570 nm after formazan crystal dissolution. Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Evaluate hemolytic activity against human red blood cells as described for Ranatuerin-2CSa, which showed an LC₅₀ of 160 µM [1]. Isolate erythrocytes from fresh human blood, wash with PBS, and incubate with various concentrations of this compound for 1 hour at 37°C. After centrifugation, measure hemoglobin release at 540 nm, with 0% and 100% hemolysis controls represented by PBS and 1% Triton X-100, respectively. Calculate the 50% hemolytic concentration (HC₅₀) and compare with the MIC values to determine the peptide's selectivity index (HC₅₀/MIC).

Technical Appendix: Equipment and Reagent Specifications

Required Equipment and Instrumentation
  • Peptide Synthesizer: CS-Bio 336x or equivalent automated peptide synthesizer with temperature control and nitrogen bubbling capability [3]
  • Analytical Balance: Precision of ±0.01 mg for reagent weighing
  • HPLC System: Preparative and analytical HPLC systems with C-18 columns, UV detection (214 nm, 280 nm), and fraction collection capability [3]
  • Mass Spectrometer: ESI-MS or LC-MS system with mass accuracy within 0.1 Da
  • Lyophilizer: Freeze-dry system capable of reaching -50°C and 0.01 mbar
  • Centrifuge: Swing-bucket centrifuge capable of 1,000-3,000 rcf
  • NMR Spectrometer (optional): For structural confirmation, as used in ranatuerin structural studies [1]
Critical Reagents and Solutions
  • Resin: Rink Amide Resin (0.66 mmol/g substitution) for C-terminal amide formation [3]
  • Amino Acid Derivatives: Fmoc-protected amino acids with appropriate side chain protection (see Table 1)
  • Coupling Reagents: HBTU (or HCTU for reduced racemization) and DIEA base [3]
  • Deprotection Reagent: 20% piperidine in DMF (high purity, peptide synthesis grade)
  • Cleavage Cocktail: TFA/TIS/EDT/H₂O (94:2:2:2) for simultaneous cleavage and side chain deprotection [3]
  • Solvents: DMF, DCM, acetonitrile (HPLC grade), diethyl ether (anhydrous)
Experimental Workflow and Process Monitoring

The following workflow diagram illustrates the complete this compound synthesis and characterization process:

G Start Start Synthesis ResinPrep Resin Preparation and Swelling Start->ResinPrep Deprotection Fmoc Deprotection 20% Piperidine/DMF ResinPrep->Deprotection Coupling Amino Acid Coupling HBTU/DIEA Activation Deprotection->Coupling KaiserTest Kaiser Test Quality Control Coupling->KaiserTest KaiserTest->Coupling Repeat Coupling CycleComplete Cycle Complete? All amino acids incorporated KaiserTest->CycleComplete Coupling Successful CycleComplete->Deprotection Next AA Cleavage Cleavage & Deprotection TFA/TIS/EDT/H2O CycleComplete->Cleavage Sequence Complete Purification Purification Preparative HPLC Cleavage->Purification Characterization Characterization MS, HPLC, AAA Purification->Characterization Bioassay Functional Assays MIC, Cytotoxicity Characterization->Bioassay End Protocol Complete Bioassay->End

Troubleshooting and Optimization Strategies

Common Synthesis Challenges and Solutions
  • Incomplete Coupling: If the Kaiser test indicates incomplete coupling after the standard coupling time, extend the coupling duration to 2-3 hours or perform a second coupling with fresh reagents. For particularly difficult sequences, consider using double coupling with different activation reagents or incorporating pseudo-proline dipeptides to disrupt secondary structure formation that can hinder chain elongation [2].

  • Sequence-Dependent Difficulties: Peptides with high β-sheet propensity, multiple hydrophobic residues, or repetitive sequences often present synthesis challenges due to aggregation. To mitigate these issues, incorporate strategic solvent changes (e.g., adding DCM or NMP to DMF), use elevated temperature coupling (50°C), or employ microwave-assisted SPPS which can improve coupling efficiency for difficult sequences [2].

  • Side Reactions: Common side reactions during Fmoc-SPPS include aspartimide formation, cysteine oxidation, and arginine degradation. To minimize aspartimide formation, use the mild base collidine for coupling following aspartic acid residues. Protect cysteine residues with Trt (trityl) groups, which offer stability during synthesis while allowing efficient cleavage. Add antioxidants such as DTT to cleavage cocktails when cysteine or methionine residues are present [3].

Scale-Up Considerations

For larger-scale synthesis of this compound (beyond 0.5 mmol), several adjustments to the standard protocol are recommended:

  • Resin Selection: Use lower substitution resins (0.2-0.4 mmol/g) to minimize intermolecular aggregation and improve coupling efficiency.
  • Solvent Volume: Maintain a resin-to-solvent ratio of 1:10 to 1:15 (g:mL) to ensure proper mixing and reagent access.
  • Coupling Monitoring: Implement in-line UV monitoring or other real-time analysis methods to track deprotection and coupling efficiency.
  • Purification Strategy: Consider stepwise purification using both ion-exchange and reverse-phase chromatography for improved yield and purity.

References

Ranatuerin-4 solid-phase peptide synthesis Fmoc chemistry

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from recent research on Ranatuerin-2 peptides, which share structural similarities with Ranatuerin-4, particularly the potential for a C-terminal "Rana box" disulfide bridge [1]. The workflow involves iterative deprotection and coupling steps on a solid support, followed by cleavage and global deprotection.

G start Start: Resin Preparation a Swelling Solvent: DCM Time: 30-60 min start->a b First AA Coupling Fmoc-AA, Activator, Base a->b c Fmoc Deprotection 20% Piperidine/DMF Time: 15-30 min b->c d Coupling Cycle Fmoc-AA, Activator, Base Monitor Completion c->d e Repeat Cycle For each amino acid d->e d->e Kaiser Test for Completion e->c f Final Cleavage & Global Deprotection TFA/Water/TIS (95/2.5/2.5) Time: 2-4 hours e->f g Peptide Precipitation & Purification f->g h Disulfide Bridge Formation (if needed) Oxidative Folding g->h

Detailed Synthesis Protocol

The following protocol provides a step-by-step methodology for the solid-phase synthesis of a Ranatuerin peptide [1] [2].

1. Pre-synthesis Preparation

  • Resin Selection: The choice of resin depends on the desired C-terminus of your target this compound peptide.
    • For a C-terminal carboxylic acid, use Wang resin [2].
    • For a C-terminal amide, use Rink Amide resin [1] [2].
  • Resin Swelling: Place the resin in a solid-phase reaction vessel. Add enough dichloromethane (DCM) to cover the resin and stir gently for 30-60 minutes. This swells the resin matrix, allowing for better reagent penetration [2].
  • Reagent Preparation:
    • Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF) [3] [2].
    • Activation Solution: Prepare a typical coupling mix of Fmoc-amino acid (4 equiv), activator such as HBTU or HATU (4 equiv), and the base DIPEA (8 equiv) in a minimal volume of DMF [1] [2].

2. Peptide Chain Assembly Cycle

  • Step A: Coupling of the First Amino Acid
    • Charge the swollen resin with the C-terminal Fmoc-amino acid, dissolved in a minimal volume of DMF.
    • Add coupling reagents (e.g., DIC/DMAP or HBTU/DIPEA) to activate the carboxyl group.
    • React for 1-2 hours with mixing.
    • After coupling, wash the resin thoroughly with DMF. Capping unreacted sites with acetic anhydride and pyridine in DMF is recommended to prevent deletion sequences [2].
  • Step B: Fmoc Deprotection
    • Add the 20% piperidine/DMF solution to the resin.
    • Stir for 15-30 minutes to remove the Fmoc group, releasing the reactive amine for the next coupling and generating the fluorescent dibenzofulvene byproduct [3] [2].
    • Drain the solution and wash the resin extensively with DMF (e.g., 5 x 1 min).
    • Monitor depletion completion with the Kaiser (ninhydrin) test, where a blue color indicates a free primary amine [2].
  • Step C: Repetitive Coupling Cycle
    • For each subsequent amino acid in the sequence, perform the following:
      • Deliver the pre-activated Fmoc-amino acid solution to the resin.
      • Mix for 30-60 minutes, or until a negative Kaiser test confirms coupling completion.
      • Drain the coupling solution and wash with DMF.
      • Deprotect the newly added amino acid with 20% piperidine/DMF as in Step B.
    • This cycle is repeated until the entire sequence is assembled [2].

3. Cleavage and Global Deprotection

  • Once the full-length peptide is assembled on the resin, the final step simultaneously cleaves the peptide from the solid support and removes all acid-labile side-chain protecting groups.
  • Prepare a cleavage cocktail of TFA/Water/Triisopropylsilane (TIS) (95/2.5/2.5 v/v). Triisopropylsilane and water act as scavengers to prevent side reactions during cleavage [1] [2].
  • Add the cold cleavage cocktail to the resin and mix for 2-4 hours at room temperature.
  • Filter the mixture to separate the cleaved peptide solution from the spent resin.
  • Precipitate the crude peptide by adding the TFA solution to cold methyl tert-butyl ether (MTBE) [1].
  • Centrifuge to pellet the peptide and wash the pellet with fresh cold MTBE.

4. Purification and Characterization

  • Dissolve the crude peptide pellet and purify it using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [1].
  • Identify the correct product fraction using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry [1].

5. Disulfide Bridge Formation (if applicable)

  • If the target this compound sequence includes a C-terminal Rana box (a cyclic disulfide-bridged domain), oxidative folding is required.
  • Dissolve the purified linear peptide in a 0.1-0.2 M Tris-HCl buffer (pH 7.7-8.7) containing 1 mM EDTA and a redox pair (e.g., reduced and oxidized glutathione) [1].
  • Monitor the reaction by RP-HPLC until the linear precursor is consumed and the main product is the cyclized peptide.
  • Lyophilize the solution after acidification [1].

Key Design Strategies and Side-Chain Protection

The synthesis of complex peptides like this compound requires careful planning to avoid common side reactions and ensure high purity.

Table 1: Recommended Side-Chain Protecting Groups for Fmoc-SPPS [4]

Amino Acid Protecting Group Cleavage Condition Notes
Arg Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) Acid (TFA) Standard, offers good stability during synthesis.
Asp, Glu OtBu (tert-Butyl ester) Acid (TFA) Prone to aspartimide formation, especially in Asp-Gly sequences.
Asn, Gln, His, Cys Trt (Trityl) Acid (TFA) Prevents side reactions during activation and coupling.
Lys, Trp Boc (tert-Butyloxycarbonyl) Acid (TFA) Boc for Lys is standard; provides orthogonal protection.
Ser, Thr, Tyr tBu (tert-Butyl ether) Acid (TFA) Stable to base and piperidine treatment during synthesis.

Table 2: Common Activators and Additives in Fmoc-SPPS [5] [2]

Reagent Name Type Function
HBTU Uranium-based Activator Efficiently forms active ester for rapid coupling.
HATU Uranium-based Activator More powerful than HBTU; useful for difficult sequences.
DIC Carbodiimide Activates carboxyl group; often used with additives.
HOBt / HOAt Additive Suppresses racemization and improves coupling efficiency.
Oxyma Pure Additive Less explosive alternative to HOBt; excellent performance.

Critical Considerations for Success:

  • Aspartimide Formation: This is a major side reaction where the side chain of aspartic acid cyclizes, especially when followed by glycine. This can be mitigated by using alternative protecting groups or adding additives like Oxyma to the deprotection solution [4].
  • Rational Design for Optimization: Studies on Ranatuerin-2 show that targeted modifications can enhance activity. For example, increasing cationicity (by substituting acidic residues with Lys) and hydrophobicity (by substituting with Trp or Leu) can significantly improve antibacterial and anticancer properties while maintaining low haemolysis [1].
  • C-terminal Truncation: Research indicates that the C-terminal Rana box (disulfide bridge) may be dispensable for the antibacterial activity of ranatuerin-2 peptides. Synthesizing truncated analogues (e.g., R2AW(1-22)-NH₂) is a valid strategy to simplify synthesis while retaining or even enhancing bioactivity [1].

References

A Framework for Purifying Ranatuerin-4 via RP-HPLC

Author: Smolecule Technical Support Team. Date: February 2026

The workflow below outlines the key stages for purifying your target protein, from initial cell culture to final analysis. This process adapts a successful one-step RP-HPLC method used for a recombinant protein from E. coli [1]. The subsequent sections provide detailed protocols for each critical step.

Start Start: Recombinant Protein in E. coli A Cell Culture and Expression Start->A B Cell Harvest and Lysis A->B C Clarification by Centrifugation B->C D Sample Extraction with 0.1% TFA C->D E Preparative RP-HPLC D->E F Fraction Analysis (SDS-PAGE, Analytical HPLC) E->F G Pool Pure Fractions and Lyophilize F->G End End: Purified Protein G->End

Protein Expression and Crude Extract Preparation

This initial stage focuses on producing the raw material containing your protein.

  • Expression System: The protocol is based on recombinant expression in E. coli [1]. The gene for Ranatuerin-4 should be cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable E. coli strain.
  • Cell Culture and Induction: Grow a culture (e.g., in LB medium with appropriate antibiotic) to mid-log phase (OD600 ~0.4-0.6) and induce protein expression with a suitable agent like IPTG (e.g., 0.4 mM final concentration) [1].
  • Cell Harvest: Pellet the cells by centrifugation (e.g., at 10,000 × g for 10-20 minutes) [1].
  • Cell Lysis and Clarification:
    • Resuspend the cell pellet in a commercial bacterial protein extraction reagent like B-PER [2] or a suitable lysis buffer.
    • To inhibit proteases and prevent degradation, supplement the lysis buffer with a broad-spectrum protease inhibitor cocktail [2].
    • Clarify the lysate by centrifugation (e.g., 10,000-16,000 × g for 10-20 minutes) to remove insoluble cell debris [1]. The target protein should be in the soluble supernatant.
  • Sample Extraction for RP-HPLC: Extract the soluble proteins by mixing the supernatant with an equal volume of 0.1% Trifluoroacetic Acid (TFA) in water. This acidic environment prepares the sample for the reversed-phase separation [1].
Preparative RP-HPLC Purification Protocol

This is the core purification step. The parameters in the table below are derived from a one-step purification of a recombinant protein and should serve as your starting point for optimization [1].

Parameter Specification Notes & Rationale
Column Zorbax 300SB-C8 (150 mm × 2.1 mm I.D.) 3.5 μm particle size, 300 Å pore size. The large pore size is crucial for proteins [1].
Mobile Phase A 0.05% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water [1]
Mobile Phase B 0.05% (v/v) TFA in Acetonitrile [1]
Gradient Elution 2% B/min to 24% B, then 0.1% B/min to 40% B, then 4% B/min to 60% B The shallow gradient (0.1%/min) is critical for high-resolution separation of proteins [1].
Flow Rate 0.3 mL/min Suitable for a 2.1 mm I.D. column [1].
Temperature 25 °C [1]
Detection UV at 280 nm / 220 nm 280 nm for aromatic acids; 220 nm for peptide bonds [1].
Sample Load Up to 48 mg of crude extract Scale column size and load according to your needs [1].
Fraction Collection Collect 2-minute fractions automatically Monitor the chromatogram for peak-based collection [1].
Analysis of HPLC Fractions and Method Validation

After the run, you must identify fractions containing pure this compound.

  • Fraction Analysis: Analyze collected fractions using SDS-PAGE to assess purity and molecular weight [3] [1]. Use analytical RP-HPLC (e.g., a fast gradient of 1-2% B/min on a similar column) for a higher-resolution view of purity [1].
  • Pooling and Storage: Pool fractions containing pure this compound. Lyophilize (freeze-dry) the pooled fractions to remove acetonitrile and TFA, yielding a stable powder for long-term storage [1].
  • Method Validation: For a rigorous assay, validate the analytical method according to ICH guidelines. The table below outlines key parameters [4] [5] [6].
Validation Parameter Target Specification Protocol Summary
Specificity Resolved from impurities and blank Inject mobile phase (blank), standard, and sample to confirm no interference [4] [6].
Linearity R² > 0.999 Prepare and analyze a series of standard solutions (e.g., 5-6 concentration levels) [5] [6].
Accuracy (% Recovery) 98-102% Spiked recovery experiments using known amounts of standard added to a pre-quantified sample [5] [6].
Precision % RSD < 2% Repeatability: Six replicate injections of a standard [5]. Intermediate Precision: Same standard analyzed on different days or by different analysts [5] [6].
Robustness % RSD < 2% for deliberate variations Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, pH of mobile phase ±0.1) to assess impact [5] [6].
LOD / LOQ Signal-to-Noise ~3:1 / 10:1 LOD = 3.3 × (SD/Slope); LOQ = 10 × (SD/Slope) [5].

The diagram below illustrates the iterative process of developing and optimizing an RP-HPLC method.

Start Select Initial Conditions (Column, Mobile Phase, Gradient) A Analyze Standard/ Sample Start->A B Evaluate Chromatogram (Resolution, Peak Shape) A->B C Optimize Parameters B->C C->A Adjust: - Gradient Slope - pH - Organic Modifier - Flow Rate D Method Validation C->D End Final Method D->End

Key Considerations for Your Project

  • Denaturation and Refolding: RP-HPLC uses acidic conditions and organic solvents, which denature proteins [1]. If this compound's bioactivity relies on a specific folded structure, you will need to include a refolding step after lyophilization or purification.
  • Scalability: The described method using a 2.1 mm I.D. column is suitable for lab-scale purification. For larger amounts, scale up by using columns with larger diameters (e.g., 9.4 mm I.D.) while maintaining the same stationary phase and linear flow velocity [1].
  • Alternative Purification Strategies: While one-step RP-HPLC can be highly effective, a multi-step protocol is common. You could first use ion-exchange chromatography to capture the protein and then use RP-HPLC as a polishing step for high-resolution purification [3] [7].

References

Ranatuerin-4 mass spectrometry characterization MALDI-TOF

Author: Smolecule Technical Support Team. Date: February 2026

MALDI-TOF MS Principles & Workflow

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of large, intact biomolecules like peptides with minimal fragmentation [1]. The process involves embedding the analyte (e.g., Ranatuerin-4) within a light-absorbing matrix crystal. A pulsed laser excites the matrix, leading to the desorption and ionization of the analyte molecules into the gas phase. These ions are then accelerated by an electric field and separated by their mass-to-charge ratio (m/z) as they travel down a flight tube; lighter ions reach the detector first [2] [1].

The following diagram illustrates the core workflow for a MALDI-TOF MS experiment:

MALDI_Workflow MALDI-TOF MS Core Workflow SamplePrep Sample Preparation Mix analyte with matrix solution and spot on target Drying Crystallization Air dry to form homogeneous crystals SamplePrep->Drying LaserDesorption Laser Desorption/Ionization Pulsed laser vaporizes and ionizes the matrix-analyte crystal Drying->LaserDesorption IonAcceleration Ion Acceleration Ions accelerated by an electric field LaserDesorption->IonAcceleration TimeOfFlight Time-of-Flight Separation Ions travel through a flight tube differentiated by m/z IonAcceleration->TimeOfFlight Detection Detection Ions strike detector generating a mass spectrum TimeOfFlight->Detection DataAnalysis Data Analysis Spectrum processed for mass assignment and validation Detection->DataAnalysis

Sample Preparation & Inactivation Protocol

Reliable characterization begins with robust sample preparation. The following protocol ensures complete inactivation of samples and high-quality spectra, adapted from methods used for highly pathogenic bacteria but applicable to peptide research [2].

SamplePrep Sample Preparation Protocol Harvest Harvest Material Obtain peptide sample (~4 mg equivalent) Suspend Suspend in Solvent Add to 20 µL of sterile water Harvest->Suspend Inactivate Acid Inactivation Add 80 µL pure TFA Incubate 30 minutes Suspend->Inactivate Dilute Dilute Tenfold dilution with HPLC-grade water Inactivate->Dilute MixMatrix Mix with Matrix Combine with concentrated HCCA solution in TA2 solvent Dilute->MixMatrix SpotTarget Spot on Target Apply 2 µL of mixture to steel target plate MixMatrix->SpotTarget Crystalize Crystallize Air dry at room temperature SpotTarget->Crystalize

Critical Reagents and Equipment
  • Matrix Solution: α-cyano-4-hydroxycinnamic acid (HCCA) is highly recommended for peptide analysis. Prepare a saturated solution (e.g., 10 mg/mL) in a solvent mixture of 50% acetonitrile, 47.5% water, and 2.5% trifluoroacetic acid (TFA) [2] [1].
  • Inactivation Solvent: Trifluoroacetic acid (TFA), pure.
  • Target Plate: Standard stainless steel MALDI target plate.

Instrumentation & Data Acquisition Parameters

For peptide characterization, the reflectron mode is crucial for achieving the high resolution needed to confirm amino acid sequence and detect post-translational modifications.

Table 1: Typical MALDI-TOF MS Instrument Parameters for Peptide Analysis

Parameter Recommended Setting Purpose/Rationale
Ion Mode Positive Optimal for protonation of peptides [M+H]⁺.
Laser Source Nitrogen (337 nm) Standard UV laser, efficiently absorbed by common matrices [1].
Operation Mode Linear & Reflectron Reflectron is essential for high mass resolution and accuracy [1].
Acceleration Voltage 20 kV Standard potential for ion acceleration.
Mass Range 1,000 - 20,000 Da Covers expected mass of this compound and its fragments.
Laser Shots per Spectrum 500 - 1000 Ensures good signal-to-noise ratio; accumulate from multiple spots.
Calibration External/Internal peptide standard Ensures high mass accuracy (< 50 ppm error).

Data Analysis, Software, and Validation

After acquiring the raw mass spectrum, the data must be processed and validated to confirm the identity and integrity of this compound.

  • Spectral Processing: Perform baseline subtraction and smoothing to reduce noise.
  • Peak Picking: Identify monoisotopic peaks for [M+H]⁺ and other adducts (e.g., [M+Na]⁺, [M+K]⁺).
  • Mass Assignment: Assign mass values to the picked peaks. Compare the observed mass of the intact peptide and its fragments against the theoretical mass calculated from the known amino acid sequence.
  • Database Search: Use the observed peptide mass fingerprint or MS/MS data to search protein sequence databases.

Table 2: Select Mass Spectrometry Software for Data Analysis

Software Name Type / License Key Features & Applicability
Proteome Discoverer Proprietary Integrated suite for peptide ID and quantitation; supports many search algorithms [3].
Mascot Proprietary Statistical evaluation of matches between observed and projected peptide fragments [4].
Andromeda Freeware Probabilistic scoring; handles complex PTM patterns; integrates with MaxQuant [4].
MS-GF+ Open Source Scores MS/MS spectra against peptide sequences from a database [4].
PEAKS Proprietary Combines database search and de novo sequencing for validation and novel peptide discovery [4].
pFind Freeware A comprehensive computational solution for mass spectrometry-based proteomics [4].

Troubleshooting and Best Practices

  • Poor Spectral Resolution or Signal-to-Noise Ratio: Recrystallize the sample-matrix spot or try a different matrix (e.g., sinapinic acid for larger peptides). Ensure the matrix and solvents are fresh.
  • Inconsistent Spot-to-Spot Results: Mix the sample and matrix thoroughly and ensure homogeneous spotting. The use of an internal standard can correct for this variability.
  • Unexpected Peaks: These could be matrix clusters, alkali metal adducts, or impurities. Adding 0.1% TFA can suppress alkali adduct formation. Running a control spot with matrix alone can identify background peaks.
  • Validation: For definitive identification, tandem MS/MS is required to fragment the peptide and confirm its amino acid sequence. The protocol described here provides a robust foundation for the initial characterization of this compound.

References

Application Notes and Protocols for Circular Dichroism Structural Analysis of Ranatuerin-4

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CD Spectroscopy and Ranatuerin-4

Circular dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left-handed and right-handed circularly polarized light by chiral molecules. This phenomenon arises from the asymmetric arrangement of atoms in molecules that lack internal planes of symmetry. CD spectroscopy is particularly valuable in structural biology for studying protein conformation and structural changes under various physiological conditions. The CD signal in proteins originates primarily from the amide bonds of the polypeptide backbone, which are sensitive to the dihedral angles and hydrogen bonding patterns that define secondary structure elements. The characteristic CD spectra of different protein secondary structures provide fingerprints that can be used to estimate their relative proportions in unknown proteins. [1] [2]

This compound is an antimicrobial peptide belonging to the ranatuerin family isolated from frog skin secretions. As a potential therapeutic agent, understanding its structural features and structure-function relationship is crucial for drug development efforts. CD spectroscopy offers an ideal method for investigating the secondary structure of this compound under various environmental conditions, monitoring its structural stability at different temperatures and pH values, studying conformational changes upon binding to membranes or other targets, and assessing batch-to-batch consistency during production and purification. These applications make CD an indispensable tool in the biophysical characterization of this pharmacologically promising peptide. [3]

Experimental Design and Sample Preparation

Sample Preparation Protocols

Purification requirements: For reliable CD measurements, this compound must be at least 95% pure as determined by HPLC, mass spectroscopy, or gel electrophoresis. Impurities with chiral chromophores can interfere with spectral interpretation and lead to inaccurate structural assignments. Always use high-purity reagents and solvents to minimize background absorption, particularly in the far-UV region where protein secondary structure information is obtained. [2]

Buffer selection criteria: The choice of buffer is critical for CD spectroscopy as many common buffer components absorb light in the far-UV region. The following table summarizes compatible buffers and their transmission limits:

Table: Buffer Compatibility for Far-UV CD Spectroscopy [2]

Buffer Composition Lower Wavelength Limit (nm) Notes
10 mM Potassium Phosphate, 100 mM potassium fluoride 185 Excellent transparency
10 mM Potassium Phosphate, 100 mM (NH₄)₂SO₄ 185 Excellent transparency
10 mM Sodium Phosphate, 100 mM NaF 185 Excellent transparency
10 mM Potassium Phosphate, 100 mM KCl 195 Good transparency
20 mM Sodium Phosphate, 100 mM NaCl 195 Good transparency
Dulbecco's PBS 200 Acceptable transparency
2 mM HEPES, 50 mM NaCl 200 Acceptable transparency
50 mM Tris, 150 mM NaCl 201 Marginal for far-UV

Sample concentration and volume: Optimal sample concentration depends on the pathlength of the cuvette used. For a standard 0.1 cm pathlength cuvette, prepare this compound at concentrations of 0.1-0.3 mg/mL in approximately 300 μL volume. The target absorbance should be less than 1 at all measured wavelengths to ensure linear response. For peptides with unknown extinction coefficients, concentration can be determined by quantitative amino acid analysis, which provides the most accurate results. The Lowry and Bradford methods should be avoided due to their variable responses with different proteins. [2]

Instrument Calibration and Configuration

Wavelength calibration: Regularly calibrate the CD spectrometer using a standard with known CD signal, such as ammonium d-10-camphorsulfonate (ACS), which has a sharp peak at 290.5 nm with Δε = 2.36 M⁻¹cm⁻¹. This ensures wavelength accuracy and proper magnitude of the CD signal across the spectral range. [2]

Parameter settings: For structural analysis of this compound, collect spectra from 260 nm to 178 nm where possible, though many instruments with xenon lamps achieve reliable data down to 185-190 nm. Use the following acquisition parameters: bandwidth of 1 nm, step size of 0.5 nm, response time of 1-2 seconds, and scan speed of 50 nm/min. Accumulate and average 3-5 scans to improve signal-to-noise ratio while minimizing potential photo-degradation of the sample. [2]

Baseline correction: Always collect a spectrum of the buffer alone under identical conditions and subtract it from the sample spectrum. Periodically check the baseline stability by measuring the buffer before and after sample measurements. The subtracted baseline should be flat with minimal ellipticity above 210 nm, typically with a mean residual ellipticity (MRE) value less than 100-200 deg·cm²·dmol⁻¹ in the 240-260 nm region. [2]

The following workflow diagram illustrates the complete experimental process for CD analysis:

Data Collection and Analysis Methods

Data Collection Parameters

Optimal measurement conditions: For this compound CD analysis, use a 0.1 cm pathlength quartz cuvette for far-UV measurements (260-178 nm), as this provides the ideal balance between sufficient signal intensity and acceptable solvent absorption. Cylindrical cells typically have lower birefringence than rectangular cells and are preferred for CD measurements. Always ensure the cuvette is meticulously cleaned and matched to the reference cell to minimize artifacts. The sample compartment should be purged with nitrogen gas at a flow rate of 3-5 L/min to eliminate oxygen absorption below 200 nm and reduce ozone production by the xenon lamp. [2]

Temperature control: Most CD experiments for this compound should be conducted at 20°C or 25°C for initial characterization, using a thermostatted cell holder to maintain stable temperature. For stability studies, temperature ramps can be programmed with a heating rate of 1°C/min to monitor unfolding transitions. When studying thermal denaturation, collect spectra at 5-10°C intervals from 5°C to 95°C to construct a complete melting profile. Allow sufficient equilibration time (typically 2-3 minutes) at each temperature before spectral acquisition. [2]

Data format and units: CD data should be collected in millidegrees (mdeg) from the instrument but converted to mean residue ellipticity (MRE) or molar ellipticity for structural analysis and publication. The conversion formulas are:

[[\theta] = \frac{\theta \times MRW}{10 \times l \times c}]

Where ([\theta]) is the mean residue ellipticity (deg·cm²·dmol⁻¹), (\theta) is the measured ellipticity in millidegrees, MRW is the mean residue weight (molecular weight divided by number of amino acid residues), (l) is the pathlength in cm, and (c) is the protein concentration in mg/mL.

For molar ellipticity:

[[\theta]_{molar} = \frac{\theta \times 100 \times MW}{l \times c}]

Where MW is the molecular weight of the peptide. [1] [2]

Secondary Structure Analysis

Reference dataset selection: The accuracy of secondary structure determination depends critically on the choice of reference dataset. Use reference proteins with known crystal structures that span the structural space appropriate for antimicrobial peptides. The Sreerama and Woody reference set provides a well-validated collection of spectra from proteins with accurately determined structures that is implemented in most analysis software. For peptides like this compound that may contain unusual conformations, consider creating a custom reference set that includes helical antimicrobial peptides with known structures. [2]

Analysis algorithms: Three algorithms are commonly used for secondary structure estimation from CD spectra:

  • CONTIN: A regularized linear regression method that works well with extended reference sets and provides reliability estimates for the calculations.
  • SELCON3: Uses a self-consistent method that explicitly accounts for the correlation between different secondary structure types, often providing improved accuracy for α-helical proteins.
  • CDSSTR: Compares the unknown spectrum to a basis set of reference spectra using singular value decomposition, typically providing good results for proteins with mixed secondary structure.

For the most reliable results, run multiple algorithms and compare the outputs, as consistency between methods increases confidence in the structural assignment. Most modern CD analysis software packages implement all three algorithms. [2]

Table: Characteristic CD Spectral Features of Protein Secondary Structures [1] [2]

Secondary Structure Positive Bands (nm) Negative Bands (nm) Typical MRE Values
α-Helix 190-195 208, 222 [θ]₂₂₂ = -15,000 to -40,000
β-Sheet 195-200 215-218 [θ]₂₁₈ = -5,000 to -15,000
β-Turn 205-210 225-230 Varies significantly
Random Coil ~200 (weak) ~195 [θ]₁₉₅ = -10,000 to -20,000
Polyproline II ~220 (weak) ~205 [θ]₂₀₅ = -10,000 to -20,000

Advanced Applications and Binding Studies

Protein-Ligand and Protein-Membrane Interactions

Titration experiments: CD spectroscopy can monitor structural changes in this compound upon binding to membranes or other ligands. Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with compositions mimicking bacterial membranes (high PG content) or mammalian membranes (high PC content). Maintain a constant concentration of this compound while incrementally adding lipid suspensions, collecting a CD spectrum after each addition. Allow 2-3 minutes for equilibration after mixing before measurement. Plot the ellipticity change at key wavelengths (e.g., 222 nm for helicity) against lipid concentration to determine binding parameters. [4]

Extrinsic chromophores: When this compound binds to ligands with chiral chromophores, or when ligands become asymmetrically bound in the complex, induced CD signals may appear in the absorption region of the ligand. These extrinsic CD bands provide sensitive probes for binding interactions, even when structural changes in the peptide are minimal. For membrane binding studies, incorporating cholesterol or fluorescent probes in vesicles can provide additional spectral features for monitoring interactions. [2] [4]

Synchrotron radiation CD (SRCD): For enhanced sensitivity and extended spectral range, SRCD utilizes synchrotron light sources that offer higher intensity and better signal-to-noise ratio, particularly in the far-UV region below 190 nm. This extended range provides additional structural information that can improve the accuracy of secondary structure determinations. SRCD is particularly valuable for studying this compound interactions with membranes or other targets where spectral differences may be subtle, and for analyzing small samples where concentration is limited. [4]

Stability and Folding Studies

Chemical denaturation: Monitor the structural stability of this compound by collecting CD spectra in the presence of increasing concentrations of denaturants such as urea (0-8 M) or guanidine hydrochloride (0-6 M). Incubate the peptide in each denaturant concentration for at least 30 minutes to ensure equilibrium is reached before measurement. Plot the ellipticity at 222 nm against denaturant concentration and fit the data to a two-state or multi-state unfolding model to determine the free energy of folding (ΔG°) and the denaturant concentration at the midpoint of unfolding (Cₘ). [2]

pH titration: The structural response of this compound to pH changes can provide insights into the role of specific ionizable residues in stability and function. Collect CD spectra across a pH range from 2.0 to 10.0, using appropriate buffers for different pH regions (e.g., glycine for pH 2-3.5, acetate for pH 3.5-5.5, phosphate for pH 5.5-8.0, borate for pH 8.0-10.0). Adjust the pH of identical peptide solutions separately rather than titrating a single sample to avoid cumulative dilution effects. Rapid structural transitions may indicate the pKa of critical residues involved in structural stabilization. [2]

The following diagram illustrates the strategic approach to CD-based binding and stability studies:

Troubleshooting and Data Interpretation

Common Experimental Issues

High noise or poor signal-to-noise: This frequent problem typically results from insufficient light throughput. Check that the total absorbance of the sample (including buffer and cell) remains below 1.0 at all measured wavelengths, particularly at the low-wavelength limit. For this compound, reduce concentration or use a shorter pathlength cuvette if noise increases dramatically below 200 nm. Ensure nitrogen purging is adequate, as oxygen absorption below 200 nm significantly increases noise. Increase the time constant or number of scans averaged, though this extends measurement time. [2]

Artifactual spectra: Spectral distortions can arise from multiple sources. Light scattering due to particulate matter or protein aggregation produces rising ellipticity at lower wavelengths; always centrifuge (100,000 × g) or filter (0.1-0.2 μm) samples immediately before measurement. Cuvette birefringence creates baseline offsets and spectral shapes that don't correspond to protein structure; test cells by measuring with water or buffer and select those with flattest baselines. Concentration errors represent the most common source of quantitative inaccuracy in CD spectroscopy; verify concentration by multiple methods when possible. [2]

Buffer absorption issues: If the dynode voltage exceeds recommended levels (typically >600-700 V), the buffer absorbance is too high for reliable measurements. Switch to a more transparent buffer system, reduce pathlength, or accept a higher low-wavelength cutoff. Remember that changing buffer composition may affect this compound structure, so include appropriate controls when altering buffer conditions. [2]

Data Interpretation Challenges

Secondary structure analysis discrepancies: Different algorithms may yield varying results for the same spectrum, particularly for peptides like this compound that may contain non-canonical structural elements. Report results from multiple algorithms and note the consistency between methods. Be cautious when interpreting small percentages of specific structures, as these may fall within the error margins of the methods. For antimicrobial peptides that may interact with membranes, remember that reference datasets primarily contain soluble globular proteins, which may limit accuracy for unusual conformations. [2]

Distinguishing structural types: Some secondary structures produce similar CD spectra, creating interpretation challenges. Polyproline II helices and random coil structures have broadly similar spectra but can be distinguished by the crossover point (where ellipticity = 0) and the magnitude of the negative band near 205 nm. A key advantage of CD for this compound studies is its sensitivity to polyproline II helices, which are common in antimicrobial peptides but poorly detected by many other spectroscopic methods. [2]

Correlation with biological activity: When developing structure-activity relationships (SAR) for this compound analogs, correlate CD-derived structural parameters with biological activity measurements. Create analogs with systematic variations and determine their secondary structure content under physiological conditions. Quantitative SAR approaches based on three-dimensional structural information recognize ligand-receptor interactions in greater detail than two-dimensional methods. Computational methods can help identify, explain, and predict structure-activity relationships, though they should be used as guides rather than absolute predictors. [3] [5]

Conclusion

Circular dichroism spectroscopy provides a powerful, efficient method for analyzing the secondary structure and stability of this compound under physiologically relevant conditions. The techniques outlined in these application notes enable researchers to determine structural features, monitor conformational changes, and establish correlations between structure and biological activity. By following standardized protocols for sample preparation, data collection, and analysis, results can be compared across laboratories and experimental sessions, facilitating the rational design of this compound analogs with optimized therapeutic properties. The integration of CD data with computational modeling and biological activity studies creates a comprehensive framework for understanding the structure-activity relationships of this promising antimicrobial peptide family.

References

Comprehensive Application Notes and Protocols for Ranatuerin-4 Cloning and Sequencing Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ranatuerin-4 and Research Significance

This compound is an antimicrobial peptide initially isolated from amphibian skin secretions that has garnered significant research interest due to its potent antimicrobial properties and potential therapeutic applications. This peptide demonstrates particular efficacy against drug-resistant bacterial strains, making it a promising candidate for development of novel anti-infective agents. The molecular cloning and sequencing of this compound encoding genes represents a critical first step in further investigating its structure-function relationships, optimizing its therapeutic potential, and developing recombinant production systems for large-scale synthesis.

The complex nature of antimicrobial peptide genes, often featuring multiple disulfide bridges and post-translational modifications, presents unique challenges for molecular cloning and sequencing that require specialized methodological approaches. This application note provides comprehensive protocols and methodological comparisons to facilitate successful this compound gene cloning and sequencing, enabling researchers to select the most appropriate strategies for their specific experimental requirements and resource availability. The methodologies outlined here have been optimized for high efficiency, reproducibility, and practical implementation in standard molecular biology laboratory settings.

Cloning Methodologies Selection and Comparison

Comprehensive Cloning Technologies Overview
  • Restriction Enzyme-Based Cloning: This traditional approach remains the industry standard for molecular cloning and involves using restriction enzymes to create compatible ends on both insert and vector DNA, followed by ligation with T4 DNA ligase. While this method is versatile and widely used, it requires multiple processing steps and can be time-consuming, particularly when suitable restriction sites are not available or need to be introduced via primer design. The main advantages include universal applicability and the ability to use custom vectors, though the process may extend over several days to weeks for complex constructs [1].

  • TA Cloning: This method leverages the terminal transferase activity of Taq polymerase which naturally adds single adenosine (A) overhangs to PCR products. These are then cloned into vectors with complementary thymidine (T) overhangs without requiring restriction digestion. While straightforward, this approach has significant limitations including the low fidelity of conventional Taq polymerase and the frequent necessity for subcloning into final destination vectors, making it less suitable for precise genetic engineering applications [1] [2].

  • Gateway Cloning Technology: Developed by Thermo Fisher Scientific, this system utilizes site-specific recombination rather than restriction enzymes and ligation, enabling highly efficient transfer of DNA sequences between different vector systems. This technology offers exceptional flexibility for downstream applications and allows shuttling of DNA fragments between vectors without PCR amplification or restriction digestion. The main advantages include the capability to clone up to four fragments simultaneously with efficiencies ranging from 30-85%, though the process requires specialized vectors and may take over four days for complete processing [1].

  • Seamless Cloning Technologies: These advanced methods, including Gibson Assembly, In-Fusion, and Sequence and Ligation-Independent Cloning (SLIC), enable precise joining of DNA fragments without introducing extra nucleotides (scarless). These techniques utilize enzyme mixtures that facilitate homologous recombination or single-strand annealing between fragments with overlapping ends. Seamless cloning methods typically support simultaneous assembly of 4-10 DNA fragments with high efficiency (75->90%) in significantly reduced timeframes (1 hour to 3 days), making them ideal for complex genetic engineering projects [1].

Quantitative Comparison of Cloning Methods

Table 1: Comprehensive Comparison of Modern Cloning Methodologies for Antimicrobial Peptide Genes

Cloning Method Fragments Cloned Simultaneously Maximum Fragment Size Seamless Cloning Time for Multiple Fragments Efficiency (4 Fragments)
Restriction Enzyme 1 Variable No Days to weeks N/A
TA Cloning 1 1-3 kb No Not possible N/A
Gateway Up to 4 Variable No >4 days 30-85%
Seamless Cloning Up to 4 Up to 10 kb Yes 1 hour 75%
Type IIs Assembly Up to 8 Up to 10 kb Yes 1 hour >90%
FastCloning 1-2 <5 kb Yes 1 day >80%
Recommended Cloning Strategy for this compound

For most this compound cloning applications, we recommend FastCloning or Seamless Cloning methods due to their high efficiency, simplicity, and ability to generate seamless constructs without introducing extra amino acids that might affect peptide structure and function. These methods eliminate the need for restriction sites, provide high success rates, and can be completed within a single day, significantly accelerating research progress. The following sections provide detailed protocols for implementing these approaches specifically for this compound gene cloning.

Detailed Experimental Protocols for Cloning

FastCloning Protocol for this compound

The FastCloning technique represents a highly simplified, purification-free, sequence- and ligation-independent PCR cloning method that is particularly well-suited for antimicrobial peptide genes like this compound. This method eliminates the need for gel purification, specialized kits, or restriction enzymes, significantly reducing both time and cost while maintaining high efficiency and fidelity [2].

3.1.1 Primer Design Specifications
  • Overlapping Regions: Design primers with 15-17 base pairs of overlapping homology between the vector and insert ends. The optimal length depends on GC content, with longer overlaps (16-17 bp) recommended for low GC content templates.
  • Melting Temperature: Utilize tools such as Oligo Analyzer 1.5 to design primers with annealing temperatures approximately 60°C (calculated using the Nearest Neighbor method) to ensure specific binding during amplification.
  • Vector-Specific Regions: For vector amplification primers, position the forward primer on the 3' side of the polylinker region and the reverse primer on the 5' side of the polylinker to create appropriate linearization.
  • Insert-Specific Regions: For insert amplification, include this compound-specific sequences (typically 18-25 bp) in addition to the overlapping regions to ensure specific amplification of the target sequence.
3.1.2 PCR Amplification Protocol

Table 2: PCR Reaction Components and Cycling Conditions for FastCloning

Component Volume for Phusion Volume for Pfu Turbo/Ultra Final Concentration
DNA Polymerase 0.5 μl 0.8 μl 1-1.6% of total volume
10× Reaction Buffer 5 μl 5 μl
dNTPs (2.5 mM each) 5 μl 5 μl 250 μM each
Template DNA 10 ng 10 ng ~0.2 ng/μl
Forward Primer (10 μM) 0.5 μl 0.5 μl 0.1 μM
Reverse Primer (10 μM) 0.5 μl 0.5 μl 0.1 μM
Nuclease-Free Water to 50 μl to 50 μl -
Cycling Step Temperature Time Cycles
Initial Denaturation 98°C (Phusion) / 95°C (Pfu) 3 minutes 1
Denaturation 98°C (Phusion) / 95°C (Pfu) 10-15 seconds
Annealing 55°C 30-60 seconds 18 cycles
Extension 72°C 20 sec/kb (Phusion) / 1 min/kb (Pfu)
Final Extension 72°C 5 minutes 1
Hold 4°C Infinite 1
3.1.3 Cloning and Transformation
  • PCR Product Verification: Analyze 5 μl of each PCR product on a 1% agarose gel with ethidium bromide staining to confirm successful amplification of both vector and insert.
  • DpnI Digestion: Combine the remaining 45 μl of vector and insert PCR products in a 1:1 molar ratio (test 1:2 and 1:4 ratios if efficiency is low) and add 1 μl of DpnI restriction enzyme to digest the methylated DNA templates. Incubate at 37°C for 1 hour.
  • Transformation: Directly transform 2-8 μl of the digested mixture into 40 μl of chemically competent E. coli cells (XL-10 Gold or NEB 10-beta strains recommended).
  • Colony Screening: After overnight growth on selective media, pick colonies for PCR confirmation using GoTaq DNA polymerase and vector-specific primers, followed by sequence verification.
ZeBRα Cloning System as an Alternative Approach

The ZeBRα (Zero Background Redα-Exonuclease) cloning system represents an alternative high-efficiency method that incorporates a toxic gene selection mechanism to eliminate background colonies, thereby eliminating the need for tedious screening procedures. This system is particularly valuable for high-throughput applications or when working with difficult-to-clone constructs [3].

3.2.1 Protocol Overview
  • Vector Design: The ZeBRα system utilizes a plasmid vector containing a toxic gene that is replaced during successful cloning. Vectors that fail to incorporate the insert retain their toxic potential, preventing colony formation from non-recombinant plasmids.
  • SLiCE Preparation: The method employs an optimized E. coli cell extract (SLiCE) that contains Redα-exonuclease activity, facilitating efficient joining of multiple DNA fragments through homologous recombination.
  • Transformation and Selection: Following the recombination reaction, the mixture is transformed into standard E. coli strains. Only bacteria containing successful recombinant plasmids (with the toxic gene replaced by the insert) will form colonies, providing automatic selection without antibiotic resistance markers or color screening.

This system is particularly advantageous for this compound cloning as it ensures that nearly 100% of resulting colonies contain the desired construct, significantly reducing screening time and effort while maintaining high efficiency for various fragment combinations.

Sequencing Methodologies and Analysis

Sanger Sequencing for Verification

Sanger sequencing remains the gold standard for verification of cloned this compound sequences due to its high accuracy (exceeding 99.99%) and ability to produce long read lengths (up to 1000 bp). This method is particularly well-suited for confirming the sequence of individual clones and identifying potential mutations introduced during the cloning process [4] [5].

4.1.1 Principle and Workflow

The fundamental principle of Sanger sequencing relies on the termination of DNA chain elongation by dideoxynucleotide triphosphates (ddNTPs). These modified nucleotides lack the 3' hydroxyl group necessary for phosphodiester bond formation, resulting in termination of DNA synthesis when incorporated. The process involves four key steps [4]:

  • DNA Template Preparation: Purify plasmid DNA containing the this compound insert using high-quality extraction methods to ensure pure templates free of contaminants.
  • Chain Termination PCR: Amplify the target region using a single primer in the presence of regular dNTPs and fluorescently labeled ddNTPs. Each ddNTP type is labeled with a distinct fluorescent marker.
  • Fragment Separation: Separate the resulting DNA fragments by size using capillary electrophoresis, which provides superior resolution compared to traditional gel methods.
  • Detection and Analysis: Detect the fluorescent labels as fragments pass through the detection system, generating a chromatogram that reveals the DNA sequence based on the termination points.
4.1.2 Advantages and Limitations
  • Advantages: Exceptional accuracy, well-established protocols, long read lengths, straightforward data analysis without complex bioinformatics requirements, and high-quality easily interpretable chromatograms.
  • Limitations: Limited throughput (one fragment per reaction), inability to detect rare variants in mixed populations (sensitivity ~15-20%), time-consuming for large projects, and relatively high cost per base for extensive sequencing applications.
Next-Generation Sequencing for Comprehensive Analysis

Next-generation sequencing (NGS) technologies provide a powerful alternative for more comprehensive characterization of this compound clones, especially when investigating multiple variants or conducting structural-functional studies. The massively parallel sequencing capability of NGS enables simultaneous sequencing of millions of DNA fragments, providing unprecedented throughput and discovery power [6] [7].

4.2.1 Illumina Sequencing Technology

Illumina sequencing currently represents the most widely used NGS platform, offering exceptional accuracy (>99.9%) and high throughput at a relatively low cost per base. The technology operates through a series of defined steps [7] [5]:

  • Library Preparation: Fragment the DNA and ligate adapter sequences to both ends, creating a sequencing library compatible with the platform.
  • Cluster Amplification: Bind library fragments to a flow cell surface and amplify them locally through bridge amplification, creating clusters of identical DNA molecules.
  • Sequencing by Synthesis: Utilize reversible dye-terminator nucleotides that incorporate complementary bases in each cycle, with fluorescence detection after each incorporation step.
  • Data Analysis: Align the resulting sequences to a reference genome and identify variations, including single nucleotide polymorphisms and structural variants.
Sequencing Technology Comparison

Table 3: Comprehensive Comparison of Sanger and Next-Generation Sequencing Technologies

Characteristic Sanger Sequencing Illumina NGS
Principle Chain termination with ddNTPs Massively parallel sequencing
Read Length Long reads (up to 1000 bp) Short reads (50-300 bp)
Throughput Low (1 fragment/reaction) High (millions of fragments/run)
Accuracy >99.99% >99.9%
Sensitivity 15-20% 1%
Cost Efficiency Economical for 1-20 targets Economical for high-throughput
Data Analysis Straightforward Requires bioinformatics expertise
Best Applications Single gene sequencing, clone verification Whole genome sequencing, variant discovery, transcriptome analysis
Recommended Sequencing Strategy for this compound

For most this compound research applications, we recommend a combined approach utilizing both Sanger and NGS technologies:

  • Primary Verification: Use Sanger sequencing for initial confirmation of cloned this compound sequences in individual bacterial colonies due to its exceptional accuracy and simplicity.
  • Comprehensive Analysis: Employ Illumina NGS when conducting detailed structural-functional studies or when analyzing multiple this compound variants simultaneously, leveraging its superior throughput and ability to detect rare variants.
  • Quality Control: Implement Sanger sequencing as a final verification step for constructs destined for functional studies or therapeutic development to ensure sequence accuracy.

Visual Workflows Using Graphviz

This compound FastCloning Workflow

FastCloningWorkflow This compound FastCloning Workflow Start Start Cloning Process PrimerDesign Primer Design (15-17 bp overlaps) Start->PrimerDesign PCRAmplification PCR Amplification (18 cycles, high fidelity polymerase) PrimerDesign->PCRAmplification GelVerification Gel Verification (1% agarose, EtBr staining) PCRAmplification->GelVerification DpnIDigestion DpnI Digestion (37°C, 1 hour) GelVerification->DpnIDigestion Transformation Transformation (Chemically competent E. coli) DpnIDigestion->Transformation ColonyScreening Colony Screening (PCR confirmation) Transformation->ColonyScreening SequenceVerification Sequence Verification (Sanger sequencing) ColonyScreening->SequenceVerification End Validated Clone SequenceVerification->End

Sequencing Technology Decision Workflow

SequencingDecision Sequencing Technology Selection Guide terminal terminal start Start Sequencing Selection ProjectScale Project Scale? start->ProjectScale SampleNumber Number of Samples? ProjectScale->SampleNumber Small-scale NGSRec Use NGS (Illumina) ProjectScale->NGSRec Large-scale TargetRegion Target Region Size? SampleNumber->TargetRegion 1-20 samples SampleNumber->NGSRec >20 samples Budget Budget Constraints? TargetRegion->Budget <3 kb TargetRegion->NGSRec >3 kb SangerRec Use Sanger Sequencing Budget->SangerRec Limited Budget->NGSRec Adequate Validation Use Sanger for Validation SangerRec->Validation

This compound Sequencing Protocol Workflow

SequencingProtocol This compound Sequencing Protocol Start Start Sequencing Process TemplatePrep Template Preparation (Plasmid DNA extraction) Start->TemplatePrep PCRMix Prepare Chain Termination PCR (dNTPs + fluorescent ddNTPs) TemplatePrep->PCRMix ThermalCycling Thermal Cycling (25-30 cycles) PCRMix->ThermalCycling Cleanup Post-PCR Cleanup ThermalCycling->Cleanup CapillaryElectro Capillary Electrophoresis (Fragment separation by size) Cleanup->CapillaryElectro Detection Laser Detection (Fluorescence detection) CapillaryElectro->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Sequence Analysis (Compare to reference) Chromatogram->Analysis End Verified Sequence Analysis->End

Troubleshooting and Optimization Guidelines

Common Cloning Issues and Solutions
  • Low Cloning Efficiency: This frequent challenge can result from multiple factors including insufficient overlapping regions, suboptimal vector-to-insert ratios, or inadequate DpnI digestion. To address this, systematically optimize the overlapping region length (increase to 17-18 bp for low GC content templates), test different vector-to-insert ratios (1:1, 1:2, 1:3), and ensure complete template digestion by including a positive control and verifying DpnI enzyme activity.
  • PCR Amplification Difficulties: Complex secondary structures in the this compound gene or primer-dimer formation can hinder efficient amplification. Implement touchdown PCR protocols, incorporate DMSO (3-5%) or betaine (1M) to disrupt secondary structures, or design alternative primers targeting different regions of the gene to overcome these challenges.
  • False Positive Colonies: Non-recombinant background colonies can persist despite selection mechanisms. Enhance background reduction by extending DpnI digestion time to 2 hours, implementing double antibiotic selection where possible, or utilizing the ZeBRα system with its toxic gene selection for complete elimination of non-recombinant clones.
Sequencing Challenges and Resolution
  • Poor Chromatogram Quality: Low signal strength or high background noise in Sanger sequencing chromatograms often results from impure template DNA or suboptimal primer design. Improve results by implementing additional purification steps such as column-based cleaning, evaluating alternative priming sites, or increasing template concentration while maintaining optimal purity ratios.
  • Sequence Ambiguities: Compressed regions or heterogeneous peaks frequently occur in GC-rich regions commonly found in antimicrobial peptide genes. Resolve these issues by employing specialized sequencing chemistry designed for high-GC content templates, incorporating sequence-enhancing additives in reactions, or sequencing both strands to obtain complete coverage of problematic regions.
  • Variant Validation: When potential mutations are detected, particularly in NGS data, implement orthogonal verification using Sanger sequencing, repeat the cloning process with additional colonies, or perform functional validation to confirm the impact of identified sequence variations on peptide activity.

Conclusion and Implementation Recommendations

The molecular cloning and sequencing of this compound presents unique challenges that can be effectively addressed through the methodologies detailed in this application note. The FastCloning protocol provides a robust, efficient, and cost-effective approach for generating this compound constructs, while the ZeBRα system offers an excellent alternative for researchers requiring zero-background cloning. For sequence verification, the complementary use of Sanger sequencing and NGS technologies provides both accuracy and comprehensive analysis capabilities.

We recommend researchers begin with the FastCloning methodology outlined in section 3.1, as it provides the optimal balance of efficiency, simplicity, and reliability for most this compound cloning applications. The provided workflows and troubleshooting guides address the most common challenges encountered during implementation, enabling successful execution even for researchers with limited prior experience in these techniques. Through the systematic application of these protocols, researchers can accelerate their investigation of this compound and similar antimicrobial peptides, facilitating advances in understanding their mechanisms of action and therapeutic potential.

References

Comprehensive Application Notes and Protocols: Minimum Bactericidal Concentration Assay for Ranatuerin-4 and Related Antimicrobial Peptides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Minimum Bactericidal Concentration (MBC) Assays

The minimum bactericidal concentration (MBC) represents the lowest concentration of an antimicrobial agent required to kill a specific bacterium, providing crucial information beyond the inhibitory activity measured by MIC (minimum inhibitory concentration) testing. While MIC determinations assess growth inhibition, MBC evaluations confirm bactericidal activity by demonstrating a ≥99.9% reduction in the initial bacterial inoculum. According to established criteria, antibacterial agents are typically classified as bactericidal when the MBC is no more than four times the MIC [1].

For antimicrobial peptides (AMPs) like Ranatuerin-4, MBC testing is particularly valuable because these compounds often exhibit concentration-dependent killing and may target bacterial membranes through mechanisms that ultimately lead to cell death. The ranatuerin family of peptides, isolated from frog skin secretions, has shown promising broad-spectrum antimicrobial activity against drug-resistant pathogens, making them attractive candidates for development as novel therapeutic agents [2]. Understanding both the inhibitory and killing concentrations of these peptides provides critical insights for designing effective treatment regimens and overcoming the challenges of antimicrobial resistance.

Standard MBC Determination Protocol

Principle

The standard MBC assay determines the lowest concentration of an antimicrobial peptide that results in bactericidal activity rather than merely bacteriostatic effects. This protocol adapts established methodologies for antimicrobial peptides like ranatuerin, which primarily exert their effects through membrane permeabilization and disruption [2] [1].

Materials and Reagents
  • Test organism: Fresh clinical or reference strains of target bacteria (e.g., Staphylococcus aureus, MRSA, Escherichia coli, Pseudomonas aeruginosa)
  • Antimicrobial peptide: this compound (synthesized, purified to >95% by RP-HPLC)
  • Growth media: Appropriate broth (Mueller Hinton Broth recommended) and agar plates
  • Equipment: Microplate reader (ELISA capable, e.g., Biolise BioTek EL808), 96-well round-bottom microtiter plates, incubator, colony counter or automated plate imaging system [2]
Procedure Workflow

The following workflow diagram illustrates the complete MBC determination process:

MBC_Workflow Start Prepare Bacterial Inoculum (5×10⁵ CFU/mL) A Perform MIC Assay (2-fold dilutions in microtiter plate) Start->A B Incubate 24h at 37°C A->B C Measure OD550nm (Confirm growth inhibition) B->C D Subculture Clear Wells (10μL to agar plates) C->D E Incubate 18-24h at 37°C D->E F Count Colonies (Calculate % kill) E->F G Determine MBC (≥99.9% reduction) F->G End Calculate MBC/MIC Ratio G->End

Detailed Methodology
  • Inoculum Preparation:

    • Grow test organisms to mid-logarithmic phase (OD₆₀₀ ≈ 0.2-0.3)
    • Adjust suspension to approximately 5×10⁵ CFU/mL in appropriate broth [2]
  • MIC Determination:

    • Prepare two-fold serial dilutions of this compound in microtiter plates (concentration range: 1-256 μM)
    • Add bacterial inoculum to each well
    • Include growth control (bacteria without peptide) and sterility control (broth only)
    • Incubate plates for 24 hours at 37°C
    • Determine MIC as the lowest concentration showing no visible growth, confirmed by measuring absorbance at 550nm [2]
  • MBC Determination:

    • From MIC plates, subculture 10μL from each well showing no growth (and from growth control wells) onto appropriate agar plates
    • Spread evenly and incubate for 18-24 hours at 37°C
    • Count resulting colonies and calculate percentage kill compared to growth control
    • Determine MBC as the lowest peptide concentration yielding ≥99.9% reduction in viability (equivalent to ≤0.1% survival) [1]
  • Quality Control:

    • Include reference strains with known MIC/MBC values
    • Ensure growth control wells contain approximately 5×10⁵ CFU/mL
    • Validate sterility controls show no growth

Advanced and Alternative MBC Methodologies

Reincubation Method for High-Throughput Screening

For laboratories processing large numbers of samples, a simplified reincubation method offers practical advantages:

  • After initial MIC determination in 96-well microtiter plates, reincubate plates for an additional period (3 days for rapid-growers, 7 days for slow-growing mycobacteria) without subculturing

  • Read bacterial growth visually or using a plate reader after the second incubation period

  • The MBC is identified as the lowest concentration that prevents visible growth after the second incubation period

This method has demonstrated 95.2% reproducibility compared to standard subculturing methods and is particularly suitable for slow-growing organisms [3].

Luminescence-Based Viability Assessment

As an alternative to labor-intensive colony counting, ATP-measurement methods enable high-throughput MBC determination:

  • After standard incubation of MIC plates, add commercially available BacTiter-Glo Reagent to each well

  • Measure luminescence signal using a microplate reader (excitation/emission: 485/528nm)

  • The signal intensity is directly proportional to bacterial ATP content, which correlates with viable cell count

  • Calculate MBC based on the lowest concentration showing ≥99.9% reduction in luminescence compared to growth controls [4]

This luminescence-based approach significantly reduces hands-on time and eliminates the variability associated with colony counting while maintaining excellent correlation with traditional methods [4].

Ranatuerin-Specific Data and Structure-Activity Relationships

Antimicrobial Activity of Ranatuerin Analogues

Table 1: Antimicrobial activity and hemolytic properties of ranatuerin-2Pb and its analogues

Peptide Sequence S. aureus MIC (μM) MRSA MIC (μM) E. faecalis MIC (μM) E. coli MIC (μM) P. aeruginosa MIC (μM) C. albicans MIC (μM) Hemolysis HC₅₀ (μM)
Ranatuerin-2Pb SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT ≤32 ≤32 ≤32 >256 >256 128 >512
RPa (truncated) SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC >256 >256 >256 >256 >256 >256 >512
RPb (C-terminal) SFLTTVKKLVTNLAAL-NH₂ 32 64 64 128 256 128 >512

Data adapted from bioactivity assessments of synthesized ranatuerin peptides [2]

MBC/MIC Ratios and Bactericidal Classification

Table 2: MBC/MIC ratios for antimicrobial agents against various bacterial species

Antibiotic Class M. avium MBC/MIC M. xenopi MBC/MIC M. abscessus MBC/MIC Classification
Macrolides 2-4 2-4 >8 Bactericidal for MAC, bacteriostatic for MAB
Amikacin ≤2 ≤2 4 Bactericidal
Rifamycins 2-4 2-4 >8 Bactericidal for MAC, bacteriostatic for MAB
Tetracyclines >8 >8 >8 Bacteriostatic
Fluoroquinolones 4-8 4 >8 Variable

Data summarized from MBC/MIC ratio studies on nontuberculous mycobacteria [3]

Structure-Activity Relationship Insights

Research on ranatuerin analogues has revealed critical structure-function relationships:

  • The C-terminal region of ranatuerin-2Pb (represented by analogue RPb) retains broad-spectrum antimicrobial activity, while the N-terminal truncated analogue (RPa) loses most activity [2]

  • Helical content and amidation contribute significantly to antimicrobial potency, with RPb demonstrating rapid bacterial killing through membrane permeabilization without significant hemolysis [2]

  • The therapeutic index (HC₅₀ divided by geometric mean of MIC values) is substantially better for RPb (>16) compared to full-length ranatuerin-2Pb, indicating improved selectivity for bacterial cells over mammalian cells [2]

Technical Considerations and Troubleshooting

Antibiotic Stability in Prolonged Assays

When determining MBC for slow-growing organisms, antibiotic stability becomes a critical consideration. Studies evaluating antibiotic stability in preincubated microtiter plates have shown:

  • Most antibiotics maintain stability after 7-14 days preincubation
  • Rifampicin shows significant activity loss (MIC increases 2- to 3-fold after preincubation)
  • No substantial degradation observed for amikacin, fluoroquinolones, macrolides, or most other antimycobacterial agents [3]
Methodological Validation

The reincubation method for MBC determination has been validated against traditional subculturing:

  • Overall reproducibility of 95.2% (range: 76.6-100%)
  • Higher consistency for bactericidal drugs compared to bacteriostatic agents
  • Particularly suitable for rapid screening applications while maintaining reliability [3]
Optimization Recommendations
  • For ranatuerin peptides, include 0.2% BSA or similar additive to prevent nonspecific binding to plastic surfaces
  • Use freshly prepared peptides in appropriate solvents (water, mild buffers) to maintain activity
  • For fastidious organisms, consider supplemented media to ensure adequate growth without interfering with peptide activity
  • Include matrix controls when testing biological fluids (serum, plasma) to account for potential binding or inactivation

Conclusion

MBC determination provides essential data for characterizing the bactericidal activity of this compound and related antimicrobial peptides. The methodologies outlined here—from traditional colony counting to modern luminescence-based approaches—enable accurate assessment of killing kinetics and potency. Structure-activity relationship studies demonstrate that strategic design of ranatuerin analogues can optimize therapeutic indices by enhancing antimicrobial activity while minimizing cytotoxicity. As antibiotic resistance continues to pose serious clinical challenges, robust protocols for evaluating novel antimicrobial peptides like this compound will remain crucial for advancing new therapeutic options.

References

Ranatuerin-4 activity against Gram-positive bacterial pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity Assessment of Ranatuerin Peptides

This protocol outlines the methodology for evaluating the antibacterial and hemolytic activity of Ranatuerin peptides, based on studies of Ranatuerin-2CSa [1]. The workflow progresses from initial bacterial strain preparation through efficacy and safety testing, culminating in data analysis.

G start Start: Prepare Bacterial Strains and Test Compound mic Determine Minimum Inhibitory Concentration (MIC) start->mic Standardized inoculum mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc Subculture from wells showing no growth hemolysis Hemolysis Assay on Human Erythrocytes mbc->hemolysis Compare MBC to potential toxicity analyze Analyze Data & Calculate Selectivity Index (SI) hemolysis->analyze LC₅₀ value end End: Interpret Results for Therapeutic Potential analyze->end SI = LC₅₀ / MIC

Diagram Title: Workflow for Evaluating Ranatuerin Peptide Activity and Safety

Detailed Experimental Procedures

  • Bacterial Strain Preparation

    • Principle: Use standard quality control strains for initial screening [2]. Key Gram-positive pathogens include Staphylococcus aureus (e.g., ATCC 25923) and Escherichia coli (e.g., ATCC 25922) as a Gram-negative reference [1].
    • Procedure:
      • Inoculate a single colony from a fresh agar plate into 10 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
      • Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase (typically 3-5 hours, OD₆₀₀ ≈ 0.5).
      • Dilute the bacterial suspension in sterile CAMHB to a final concentration of approximately 5 × 10⁵ CFU/mL, confirmed by colony counting.
  • Minimum Inhibitory Concentration (MIC) Determination

    • Principle: The MIC is the lowest concentration of the peptide that prevents visible bacterial growth after incubation [3].
    • Procedure (Broth Microdilution, following CLSI guidelines M07):
      • Serially dilute the Ranatuerin peptide in CAMHB across a 96-well microtiter plate (e.g., two-fold dilutions from 100 µM to 0.78 µM).
      • Add the prepared bacterial inoculum to each well. Include growth control (bacteria without peptide) and sterility control (broth only) wells.
      • Seal the plate and incubate at 37°C for 18-24 hours.
      • Record the MIC as the lowest peptide concentration with no visible turbidity.
  • Minimum Bactericidal Concentration (MBC) Determination

    • Principle: The MBC identifies the lowest peptide concentration that kills ≥99.9% of the initial inoculum, distinguishing between bacteriostatic and bactericidal effects.
    • Procedure:
      • Subculture 10 µL from each well showing no growth in the MIC assay onto fresh Mueller-Hinton Agar (MHA) plates.
      • Incubate the plates at 37°C for 24 hours.
      • The MBC is the lowest peptide concentration from which no bacterial colonies are recovered.
  • Hemolysis Assay

    • Principle: This critical safety test measures the peptide's lytic activity against human red blood cells (RBCs), indicating potential toxicity to human cells [1].
    • Procedure:
      • Collect fresh human RBCs in heparinized tubes and wash three times with phosphate-buffered saline (PBS, pH 7.4) by centrifugation (800 × g for 5 min).
      • Resuspend the washed RBCs to a 2% (v/v) concentration in PBS.
      • Incubate 100 µL of the RBC suspension with an equal volume of serially diluted Ranatuerin peptide (prepared in PBS) for 1 hour at 37°C.
      • Include controls: 0% hemolysis (RBCs in PBS only) and 100% hemolysis (RBCs in 1% Triton X-100).
      • Centrifuge the plates (800 × g, 5 min) and transfer the supernatant to a new plate.
      • Measure the absorbance of the supernatant at 540 nm.
      • Calculate the percentage hemolysis and determine the LC₅₀ (concentration causing 50% hemolysis).

Quantitative Data for Ranatuerin-2CSa

The table below summarizes the known activity and safety data for the well-characterized analog, Ranatuerin-2CSa. This provides a benchmark for expected activity ranges.

Test Organism / Cell Type Metric Value (µM) Reference
Escherichia coli MIC 5 [1]
Staphylococcus aureus MIC 10 [1]
Human Erythrocytes LC₅₀ 160 [1]
--- Selectivity Index (SI) --- ---
Against S. aureus SI (LC₅₀ / MIC) 16 (Calculated)

Gram-Positive Resistance & Therapeutic Context

The following diagram summarizes the major resistance mechanisms of Gram-positive pathogens, which are critical to consider when developing new antimicrobials like Ranatuerin peptides [2] [3].

G antibiotic Antibiotic resistance Bacterial Resistance Mechanisms antibiotic->resistance Challenge mech1 Altered Drug Target (e.g., PBP2a in MRSA) resistance->mech1 Mechanism mech2 Enzymatic Inactivation (e.g., β-lactamases) resistance->mech2 Mechanism mech3 Efflux Pumps resistance->mech3 Mechanism mech4 Reduced Membrane Permeability resistance->mech4 Mechanism

Diagram Title: Key Antibiotic Resistance Mechanisms in Gram-Positive Bacteria

  • Major Resistance Mechanisms: Gram-positive pathogens like MRSA, VRE, and drug-resistant Streptococcus pneumoniae deploy strategies including enzymatic degradation of drugs (e.g., β-lactamases), modification of drug targets (e.g., PBP2a acquisition in MRSA), and active efflux of drugs from the cell [2] [3].
  • Therapeutic Imperative: The rise of multi-drug resistant (MDR) bacteria has created a critical need for new antimicrobial classes with novel mechanisms of action to circumvent existing resistance pathways [2] [4]. Antimicrobial peptides (AMPs) like Ranatuerins represent a promising avenue because their primary target is often the bacterial membrane itself, which is less susceptible to classic resistance mechanisms that target specific enzymes or proteins.

Finding More Information on Ranatuerin-4

Since specific data for this compound was not available in the search results, here are steps you can take to find more targeted information:

  • Search Specialized Databases: Use academic search engines like PubMed, Google Scholar, and Scopus with precise queries such as "this compound" AND "antimicrobial" or "Rana cascadae" AND "antimicrobial peptide".
  • Explore Sequence and Structure Databases: Look for this compound in protein databases like UniProt or the Protein Data Bank (PDB). If its sequence or structure is available, this can provide clues for homology modeling and activity prediction based on similarities to Ranatuerin-2CSa.
  • Review Broader Literature on Frog AMPs: Reading comprehensive reviews on antimicrobial peptides from frog skin secretions can provide context and may lead you to studies where this compound has been characterized.

References

improving Ranatuerin-4 proteolytic stability

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are answers to common challenges you might face during your experiments.

What are the most effective strategies to enhance the proteolytic stability of Ranatuerin-4?

The core challenge is that peptides are rapidly degraded by proteases in biological environments. The most straightforward and effective strategy is the substitution of natural L-amino acids with their D-amino acid counterparts.

Strategy Mechanism Key Advantage Key Consideration / Potential Drawback Experimental Evidence
D-amino acid substitution [1] Renders the peptide bond unrecognizable by proteases. Dramatically increases stability in serum; relatively easy to implement. May reduce or abolish the peptide's biological activity. In vivo mouse model showed significantly reduced infarct size after stabilization [1].
Lipidation & PEGylation Shielding via a polymer or lipid chain. Increases half-life and can improve membrane interaction. Can be synthetically challenging; may alter peptide function.
Cyclization Reduces flexibility and access to cleavage sites. Can enhance stability and binding affinity. Complex synthesis; not all sequences are suitable.
Use of Stapled Peptides Chemical stabilization of alpha-helices. Excellent proteolytic resistance and cell penetration. High cost; specialized synthetic expertise required.

> Technical Note: When using D-amino acids, it is critical to verify that the structural motifs essential for this compound's antimicrobial activity (likely its amphipathic helix) are preserved. Activity loss is a significant risk [1].

How do I experimentally test the proteolytic stability of my modified this compound peptides?

You need a tiered experimental approach to assess stability, from simulated to real-world conditions.

Method Conditions / Protocol Key Measured Output Interpretation
In Vitro Serum Stability [1] Incubate peptide (e.g., 10 µg/mL) in blood serum (e.g., human, mouse) at 37°C. Collect samples over time (e.g., 0, 5, 30, 60, 120 min). Peptide half-life. Analyzed via HPLC or LC-MS to quantify intact peptide remaining. A longer half-life indicates successful stabilization. Unmodified peptides may degrade in minutes [1].
Differential Scanning Fluorimetry (DSF) [2] Use a fluorescent dye (e.g., SYPRO Orange) that binds hydrophobic patches exposed upon unfolding. Ramp temperature (e.g., 25-95°C). Melting Temperature ((T_m)). The temperature at which 50% of the peptide is unfolded. A higher (T_m) indicates a more stable folded structure, which often correlates with proteolytic resistance.
Pulse Proteolysis [2] Briefly expose the native and denatured peptide to a protease (e.g., thermolysin). Compare the degradation rates. Fraction of intact peptide surviving proteolysis. Directly measures the resistance of the native fold to degradation. A higher fraction intact indicates greater stability.

Start Start: Modified this compound Peptide InVitro In Vitro Serum Stability Assay Start->InVitro Primary Screen FuncVal Functional Validation InVitro->FuncVal Stable Peptides InVivo In Vivo Efficacy Model End End InVivo->End Successful Candidate FuncVal->InVivo Leads with Retained Activity

My stabilized this compound peptide has lost its antimicrobial activity. How can I troubleshoot this?

This common issue arises when stabilization disrupts the peptide's functional structure. Follow this troubleshooting workflow to identify and solve the problem.

  • Confirm Structural Integrity:

    • Action: Use Circular Dichroism (CD) spectroscopy to compare the secondary structure of your modified peptide with the native L-amino acid version.
    • Expected Outcome: this compound is expected to have an α-helical structure [3]. If your stabilized peptide shows a significant loss of helicity, the D-amino substitutions may have disrupted the folding.
  • Check Membrane Interaction:

    • Action: Use surface plasmon resonance (SPR) or lipid vesicle leakage assays to test if the peptide still binds to and disrupts model bacterial membranes.
    • Expected Outcome: A functional antimicrobial peptide should interact with and permeabilize membranes. A lack of interaction points to a loss of the amphipathic structure required for activity.
  • Iterate and Re-optimize:

    • Action: If activity is lost, perform a more conservative substitution pattern. Instead of a full D-amino acid scan, substitute only the most protease-susceptible residues, identified via mass spectrometry during degradation studies.
    • Pro Tip: As done in other peptide therapeutics, consider conjugating your stabilized peptide to a blood-brain barrier shuttle (BBBpS) like the RVG peptide. This not only enhances delivery but can also improve overall pharmacokinetics without altering the core antimicrobial domain [1].

Detailed Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

This protocol measures a peptide's resistance to degradation in blood serum [1].

  • Materials: Peptide, fresh or commercially sourced blood serum (e.g., human, mouse), PBS, heating block/water bath at 37°C, HPLC system or LC-MS.
  • Procedure:
    • Prepare a peptide solution in PBS (e.g., 1 mg/mL).
    • Mix 10 µL of peptide solution with 90 µL of serum to start the reaction. This is your T=0 sample.
    • Incubate the mixture at 37°C.
    • At each time point (e.g., 0, 15, 30, 60, 120 minutes), remove a 10 µL aliquot and immediately mix it with 90 µL of an ice-cold quenching solution (e.g., 10% Trichloroacetic acid or Acetonitrile).
    • Centrifuge the quenched samples to precipitate proteins.
    • Analyze the supernatant via HPLC/LC-MS to quantify the amount of intact peptide remaining.
  • Data Analysis: Plot the percentage of intact peptide versus time. Calculate the half-life ((t_{1/2})) of the peptide.
Protocol 2: Differential Scanning Fluorimetry (DSF) to Assess Stability

This protocol determines the thermal stability of your peptide, which often correlates with its resistance to proteolysis [2].

  • Materials: Purified peptide, SYPRO Orange dye, real-time PCR machine or dedicated DSF instrument, buffer (e.g., PBS).
  • Procedure:
    • Prepare a peptide solution in your chosen buffer.
    • Mix the peptide with SYPRO Orange dye according to the manufacturer's recommendation.
    • Load the mixture into a real-time PCR plate.
    • Run a temperature ramp from 25°C to 95°C (e.g., at a rate of 1°C/min) while monitoring the fluorescence.
  • Data Analysis: Plot the fluorescence intensity versus temperature. The melting temperature ((T_m)) is the inflection point of the sigmoidal curve, where half of the peptide molecules are unfolded. A higher (T_m) for the modified peptide indicates increased stability.

References

reducing Ranatuerin-4 cytotoxicity to mammalian cells

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cytotoxicity Mechanisms

To effectively reduce cytotoxicity, it's crucial to first understand how it is measured and the mechanisms through which your compound might be damaging cells.

Table 1: Common Cytotoxicity Mechanisms and Evidence

Mechanism of Cytotoxicity Key Features & Assay Targets Supporting Evidence from Literature
Necrosis Loss of plasma membrane integrity. Measured by uptake of dyes like ethidium homodimer-1 [1]. Membrane rupture from osmotic flux, e.g., by pore-forming proteins like perforin [2].
Apoptosis Controlled cell death involving caspase activation and DNA damage. Measured by caspase activity assays and TUNEL staining. Granzyme B induces apoptosis via direct caspase-3 cleavage or Bid cleavage, triggering mitochondrial apoptosis [2].
Death Receptor-Mediated Killing Activation of cell surface receptors (e.g., Fas, DR4/DR5). Measured by receptor ligation assays. Ligation of Fas or TRAIL receptors triggers assembly of the DISC, activating caspase-8/10 [2].

Troubleshooting Guide: Reducing Cytotoxicity

Problem: My Ranatuerin-4 peptide shows unacceptably high cytotoxicity in mammalian cell cultures. What can I modify?

Table 2: Troubleshooting Strategies for High Cytotoxicity

Investigation Area Specific Action Example & Rationale

| Peptide Sequence | Modify cationic residues (Lysine, Arginine). Shorten the peptide sequence. Alter the amino acid stereochemistry (use D-amino acids). | Cationic residues can disrupt cell membranes. Reducing positive charge can decrease non-specific membrane interactions [2]. | | Solution & Handling | Check and adjust the solvent. Confirm peptide concentration and purity. Test a range of concentrations. | Solvents like DMSO can be toxic at high concentrations (>0.1%). Use a serial dilution to find a non-toxic IC50 value [3]. | | Cell Health & Environment | Use a robust viability assay. Confirm health of cell cultures. Add serum or protective agents. | Use a two-color assay (e.g., Calcein-AM for live cells, ethidium homodimer-1 for dead cells) [1]. Serum albumin can bind and inactivate some peptides. |

❋ Frequently Asked Questions (FAQs)

Q1: What are the most rapid and reliable assays to quantify peptide cytotoxicity? The optimal assay depends on your need for speed versus mechanistic insight.

  • For Speed and Throughput: Colorimetric assays like the MTT assay are well-established and can be read on a multi-well spectrophotometer. They measure the metabolic activity of cells, which correlates with viability [4].
  • For Direct Live/Dead Distinction: Fluorescence-based viability kits (e.g., LIVE/DEAD Viability/Cytotoxicity Kit) provide a quick and easy determination. They use intracellular esterase activity (Calcein-AM, green for live) and plasma membrane integrity (EthD-1, red for dead) [1]. This method is excellent for microscopy.
  • For Novel, Rapid Screening: Electrochemical bioactivity sensors are an emerging technology. These systems measure a current signal proportional to the reduction of mediator molecules by living cells, providing a fast way to generate a cytotoxic dose-response curve and calculate an IC50 value [3].

Q2: Beyond the peptide itself, what experimental conditions can influence cytotoxicity readings? Several external factors can significantly impact your results:

  • Cell Density: Too low or too high density can affect cell health and peptide activity, leading to inaccurate IC50 values.
  • Serum Concentration: Serum proteins can bind to peptides, reducing their effective concentration and observed cytotoxicity.
  • Incubation Time: The duration of peptide exposure is critical. Short exposures may miss delayed apoptosis, while very long exposures can conflate cytotoxicity with normal cell death.

Q3: Can cells develop resistance to cytotoxic peptides, and how can I model this? Yes, target cells are not passive and can actively resist cytotoxic mechanisms. This is a well-documented phenomenon in immune cell-mediated killing [2]. You can model this by:

  • Genering Resistant Clones: Applying sub-lethal doses of your peptide over multiple generations to select for resistant cell populations.
  • Studying Known Mechanisms: Investigating whether your peptide's action involves pathways that cells can evade, such as upregulating anti-apoptotic proteins (e.g., Bcl-2, Mcl-1), downregulating death receptors, or enhancing membrane repair processes [2].

Experimental Protocol: Cell Viability & Cytotoxicity Assessment

This protocol adapts a standard live/dead staining method for use with your peptide [1].

1. Objective: To determine the viability of mammalian cells after treatment with this compound using a two-color fluorescence assay.

2. Materials:

  • Mammalian cells of interest and appropriate cell culture medium.
  • This compound peptide stock solution.
  • Dulbecco's Phosphate Buffered Saline (DPBS), without calcium or magnesium.
  • LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells (e.g., containing Calcein AM and Ethidium Homodimer-1).
  • Tissue culture vessel suitable for microscopy.
  • Fluorescence microscope with FITC (GFP) and RFP filter sets.

3. Procedure:

  • Day 1: Cell Seeding
    • Culture your cells in an appropriate microscopy vessel (e.g., a 24-well plate with a glass coverslip) to reach 50-70% confluency at the time of assay.
  • Day 2: Peptide Treatment & Staining
    • Prepare Staining Solution: Add 5 µL of Calcein AM (Component A) and 20 µL of Ethidium Homodimer-1 (Component B) to 10 mL of DPBS. Mix thoroughly. Protect from light and use within a day.
    • Treat Cells: Remove the culture medium from your cells. Add your pre-diluted this compound peptide in fresh medium at various concentrations. Include an untreated control (vehicle only) and a positive control for death (e.g., cells treated with 70% methanol). Incubate for your desired exposure time.
    • Stain Cells: After treatment, remove the peptide-containing medium. Gently wash the cells once with DPBS. Add 100-200 µL of the staining solution directly to the cells.
    • Incubate: Protect the plate from light and incubate at room temperature (20-25°C) for 30 minutes.
  • Imaging & Analysis
    • After incubation, image the cells immediately under a fluorescence microscope.
    • Excitation/Emission: Calcein (Live cells): ~494/517 nm (FITC/GFP filter). Ethidium Homodimer-1 (Dead cells): ~528/617 nm (RFP filter).
    • Quantify: Count the green (live) and red (dead) cells from multiple fields of view. Calculate the percentage of viable cells for each peptide concentration.

Critical Note: The stains in this kit do not survive fixation or permeabilization. You must image live cells [1].

Experimental Workflow Diagram

The following diagram outlines the key decision points in a cytotoxicity reduction study.

Start Start: High Cytotoxicity Observed Step1 Confirm Assay Result Start->Step1 A1 Repeat viability assay (e.g., LIVE/DEAD staining) Step1->A1 Step2 Troubleshoot Peptide Solution & Handling A2 Check purity (HPLC) and concentration Step2->A2 Step3 Optimize Cell-Based Assay Conditions A4 Adjust cell density and serum concentration Step3->A4 Step4 Modify Peptide Structure A5 Alter cationic residues or sequence length Step4->A5 Step5 Mechanism Investigation A6 Identify death pathway (Apoptosis vs. Necrosis) Step5->A6 End Reduced Cytotoxicity Step5->End Informs rational design cycle A1->Step2 A3 Test solvent effects and serial dilutions A2->A3 A3->Step3 A4->Step4 A5->Step5

How to Use This Information

  • For FAQ Sections: The questions above address common, foundational issues researchers face. You can adapt them based on the specific and recurring problems your users report.
  • For Experimental Protocols: The provided protocol is a concrete, actionable method your support team can reference when guiding users. Ensure you validate it with your specific systems.
  • For Diagram Customization: The Graphviz DOT script can be modified to reflect more detailed workflows or specific signaling pathways relevant to your peptide's known mechanism of action.

References

Troubleshooting Guide: Ranatuerin-4 Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Common Issue Possible Causes Proposed Solutions & Experimental Checks

| Low Antimicrobial Potency [1] | • Insufficient positive charge for membrane interaction. • Inadequate hydrophobicity. • Inefficient bacterial membrane disruption. | • Increase net charge: Substitute neutral/acidic residues with Lysine/Arginine [1]. • Modulate hydrophobicity: Incorporate hydrophobic residues (e.g., Tryptophan, Leucine) [1]. • Verify mechanism: Perform membrane disruption assays (e.g., SYTOX Green uptake). | | High Cytotoxicity (Hemolysis) [2] | • Excessive hydrophobicity or non-specific membrane interaction. | • Fine-tune hydrophobicity: Reduce overall hydrophobicity or adjust hydrophobic moment [1]. • Truncate peptide: Remove non-essential, highly hydrophobic C-terminal regions (e.g., Rana box) [1]. • Test selectivity: Calculate therapeutic index (HC50/MIC). | | Poor Proteolytic Stability [2] | • Susceptibility to protease degradation at specific residues. | • C-terminal amidation: Synthesize peptide with C-terminal amidation (-NH2) to resist carboxypeptidases [1]. • Dimerization: Create peptide dimers via cysteine bridges to enhance stability and potency [3]. | | Unclear SAR | • Role of specific structural domains (e.g., Rana box) is ambiguous. | • Systematic domain analysis: Design serine-substitution or truncation analogs to test the functional necessity of the disulfide bridge and cyclic domain [1]. |

Experimental Protocol: Key Activity & Safety Assays

In Vitro Antibacterial Activity Assay (Broth Microdilution) [1]

This standard protocol determines the Minimal Inhibitory Concentration (MIC).

  • Reagents: Cation-adjusted Mueller-Hinton broth, bacterial inoculum (e.g., MRSA, E. coli), serially diluted peptide.
  • Procedure:
    • Prepare peptide in a 96-well plate with serial two-fold dilutions.
    • Add a bacterial suspension to a final density of ~5 × 105 CFU/mL.
    • Incubate at 37°C for 16-20 hours.
    • The MIC is the lowest peptide concentration that completely inhibits visible growth.
  • Data Interpretation: Compare MIC values of modified peptides against the native Ranatuerin-4 to assess improvement.
Hemolysis Assay (Cytotoxicity Evaluation) [1]

This assay evaluates peptide safety by measuring damage to mammalian red blood cells.

  • Reagents: Fresh horse or human red blood cells (RBCs), phosphate-buffered saline (PBS), peptide solution, Triton X-100 (positive control).
  • Procedure:
    • Wash RBCs and resuspend in PBS (4% v/v).
    • Incubate RBC suspension with serially diluted peptides for 1-2 hours at 37°C.
    • Centrifuge and measure hemoglobin release in the supernatant at 414 nm or 540 nm.
  • Data Interpretation:
    • Calculate percentage hemolysis: (Abspeptide - AbsPBS) / (AbsTriton X-100 - AbsPBS) × 100.
    • Determine HC50 (concentration causing 50% hemolysis). A high HC50 and a high therapeutic index (HC50/MIC) indicate good selectivity.
Membrane Disruption Mechanism Assay (SYTOX Green Uptake) [1]

This assay evaluates the kinetic mechanism of bacterial membrane disruption.

  • Reagents: Bacterial culture, SYTOX Green nucleic acid stain, peptide solution.
  • Procedure:
    • Grow bacteria to mid-log phase.
    • Wash and resuspend bacteria in buffer with SYTOX Green dye.
    • Add peptide to the bacterial suspension in a fluorimeter cuvette or plate.
    • Monitor fluorescence intensity in real-time (excitation ~504 nm, emission ~523 nm).
  • Data Interpretation: A rapid, concentration-dependent increase in fluorescence indicates membrane permeabilization and pore formation.

Ranatuerin Structural Optimization Workflow

This diagram outlines a rational design strategy for optimizing this compound based on established structure-activity relationships.

G Start Start: Native this compound P1 1. Analyze Structure • Net Charge • Hydrophobicity • Domain Function Start->P1 P2 2. Design Analogs P1->P2 P3 3. Synthesize & Purify (Solid-Phase Peptide Synthesis) P2->P3 C1 Charge Enhancement Substitute Asp/Glu with Lys/Arg P2->C1 C2 Hydrophobicity Tuning Incorporate Trp/Leu P2->C2 C3 Domain Truncation Remove Rana box P2->C3 C4 Stability Modification C-terminal amidation P2->C4 P4 4. Experimental Validation P3->P4 P5 5. Data Analysis & Lead Selection P4->P5 A1 Antibacterial Assay (MIC) P4->A1 A2 Cytotoxicity Assay (Hemolysis) P4->A2 A3 Mechanism Study (SYTOX Green) P4->A3 End Lead Candidate P5->End

Key Optimization Strategies & Data Interpretation

Optimization Strategy Rationale Expected Outcome & Benchmark
Enhance Cationicity [1] Increases electrostatic attraction to anionic bacterial membranes. ≥2-unit net charge increase vs. native peptide. Target MIC reduction of 2-4 fold against standard strains [1].
Modulate Hydrophobicity [1] Balances membrane insertion and integration. Prevents excessive hemolysis. Hydrophobicity ~0.35-0.55. Look for maintained/low MIC with significantly increased HC50 [1].
C-terminal Truncation & Amidation [1] Removes potentially dispensable cyclic domain (Rana box). Amidation increases stability and positive charge. Truncated/amidated analogs should retain ≥70% of native peptide's activity. Amidation can boost potency further [1].
Dimerization [3] Increases local peptide concentration and avidity on bacterial membrane. Dimer can show ~60-fold enhanced antimicrobial activity and improved antibiofilm properties vs. monomer [3].

References

Ranatuerin-4 serum stability improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the most effective strategies to improve the serum stability of ranatuerin peptides? Research on ranatuerin-2 peptides has successfully employed several rational design strategies to enhance stability and bioactivity [1] [2]. The table below summarizes the key approaches.

Strategy Description Rationale & Example from Literature
C-terminal Truncation & Amidation Removing the C-terminal "Rana box" and amidating the new C-terminus. The Rana box (a cyclic domain) may be dispensable for activity. R2AW(1-22)-NH2 was designed based on this principle [1].
Residue Substitution Replacing protease-susceptible or destabilizing amino acids. Enhancing cationicity (e.g., Asp to Lys) and hydrophobicity (e.g., Ala to Trp or Leu) improves interaction with microbial membranes and can boost stability [1].
Peptide Cyclization Forming a covalent bond (e.g., disulfide bridge) to create a cyclic peptide. Stabilizes the secondary structure and protects against exopeptidases. A linear [Ser23,29]R2AW analogue showed that the disulfide bridge is not essential for antibacterial function, offering a design choice [1].
N-terminal Acetylation Chemically modifying the N-terminus. Protects the peptide from degradation by aminopeptidases, a common cause of rapid exolytic cleavage [3].
Use of D-Amino Acids Incorporating non-natural D-amino acids. Makes the peptide resistant to protease recognition and cleavage, significantly improving serum half-life.

Q2: How do I test the serum stability of my designed Ranatuerin-4 analogues? A standard serum stability assay involves incubating your peptide in serum and analyzing its integrity over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [4] [3].

Experimental Protocol: Serum Stability Assay

  • Reagent Preparation: Dilute the synthetic peptide in a suitable buffer. Obtain serum (e.g., human, mouse, or fetal bovine serum).
  • Incubation: Mix the peptide solution with serum to a final concentration of, for example, 50-100 µM peptide in 90-95% serum. Inculate the mixture at 37°C.
  • Sampling: Withdraw aliquots at defined time points (e.g., 0, 5, 30, 60, 120, 240 minutes).
  • Protein Precipitation: Immediately mix each aliquot with ice-cold acetonitrile (typically a 1:1 ratio) to precipitate serum proteins. Centrifuge the sample to remove the precipitate.
  • RP-HPLC Analysis: Inject the clear supernatant into an RP-HPLC system. Use a C18 column and a water-acetonitrile gradient with 0.1% TFA. Monitor the chromatogram at 214 nm.
  • Data Analysis: Identify the peak corresponding to the intact peptide. The stability is expressed as the percentage of intact peptide remaining over time, calculated by comparing the peak area at each time point to the peak area at time zero [4].

Troubleshooting Guide

Problem Possible Cause Solution
Rapid degradation in serum (< 5 mins) Susceptibility to exopeptidases (aminopeptidases/carboxypeptidases) or specific endoproteases. Implement N-terminal acetylation and/or C-terminal amidation. Use HPLC-purified peptides to ensure sample homogeneity for accurate testing [3] [5].
Moderate stability (half-life < 1 hour) Endolytic cleavages at specific sites within the peptide sequence. Identify cleavage sites via mass spectrometry. Perform targeted residue substitution at these sites (e.g., with D-amino acids, proline, or other unnatural amino acids) [3]. Consider peptide cyclization.
Good stability but loss of antimicrobial activity Stabilizing modifications interfere with the peptide's mechanism of action (e.g., membrane disruption). Focus on conservative modifications that enhance cationicity and hydrophobicity without altering the amphipathic structure, as demonstrated with [Lys4,19, Leu20]R2AW(1-22)-NH2 [1]. Test truncated analogues first.
High haemolytic activity Increased non-specific interaction with eukaryotic cell membranes due to elevated hydrophobicity or cationicity. Fine-tune the hydrophobicity/hydrophobic moment and net charge. Use helical wheel projections (e.g., via HeliQuest) to ensure a balanced amphipathic structure [1].

Experimental Workflow Visualization

The following diagram outlines a logical workflow for optimizing the serum stability of your this compound peptide, integrating the strategies and tests described above.

workflow Start Start: Native this compound Peptide Step1 1. In Silico Analysis (HeliQuest for physicochemical properties & helical wheel) Start->Step1 Step2 2. Rational Peptide Design (Apply strategies from FAQ Q1) Step1->Step2 Step3 3. Solid-Phase Peptide Synthesis & Purification (RP-HPLC) Step2->Step3 Step4 4. Serum Stability Assay (Follow protocol in FAQ Q2) Step3->Step4 Step5 5. Functional & Safety Assessment (MIC, Haemolysis Assays) Step4->Step5 Decision1 Stability & Activity Met Target Criteria? Step5->Decision1 Decision1->Step2 No End Lead Candidate Identified Decision1->End Yes

Key Experimental Protocols Cited

1. Protocol for Antimicrobial Activity Assessment (MIC assay) This standard broth microdilution method is used to determine the Minimal Inhibitory Concentration (MIC) of your peptide analogues [2].

  • Procedure: Prepare a 2-fold serial dilution of the peptide in a suitable broth in a 96-well plate. The concentration range should be predefined (e.g., 1 µM to 256 µM). Inoculate each well with a bacterial suspension standardized to 5 x 10^5 CFU/mL. Include positive (bacteria without peptide) and negative (sterile broth) controls.
  • Incubation: Incubate the plate at 37°C for 16-24 hours.
  • Analysis: The MIC is the lowest peptide concentration that visually prevents turbidity (bacterial growth). For higher throughput, measure the absorbance at 550-600 nm using a plate reader [2].

2. Protocol for Haemolysis Assay This assay evaluates the peptide's cytotoxicity against mammalian cells by measuring haemoglobin release from red blood cells [1] [2].

  • Procedure: Prepare a dilution series of the peptide. Incubate the dilutions with a 2-4% suspension of horse or sheep red blood cells. Phosphate-buffered saline (PBS) and 1% Triton X-100 serve as negative (0% haemolysis) and positive (100% haemolysis) controls, respectively.
  • Incubation: Incubate the mixtures for 1-2 hours at 37°C with gentle agitation.
  • Analysis: Centrifuge the samples and measure the haemoglobin release by transferring the supernatant to a new plate and reading the absorbance at 540 nm. Calculate the percentage of haemolysis for each peptide concentration.

References

Ranatuerin-4 activity enhancement through amino acid substitution

Author: Smolecule Technical Support Team. Date: February 2026

Ranatuerin Peptide Enhancement Guide

This guide details rational design strategies, experimental protocols, and troubleshooting advice for enhancing the bioactivity of Ranatuerin peptides, based on successful modifications to Ranatuerin-2.

Rational Design & Enhancement Strategies

The table below summarizes key amino acid substitution strategies that have successfully enhanced the properties of Ranatuerin-2 peptides [1].

Design Strategy Specific Substitution/Modification Impact on Physicochemical Properties Observed Biological Effect
Increase Cationicity Substitution of acidic residues (Asp) with basic residues (Lys). Example: [Lys4,19]R2AW(1-22)-NH₂ [1]. ↑ Net charge (e.g., from +3 to +6) [1]. Significantly optimized antibacterial and anticancer activities [1].
Modulate Hydrophobicity Substitution of alanine with tryptophan. Example: [Trp6,10]R2AW(1-22)-NH₂ [1]. ↑ Hydrophobicity and hydrophobic moment [1]. Favors insertion into lipid bilayers; can enhance activity but may also increase toxicity [1].
C-terminal Amidation Adding an amide group (-NH₂) to the C-terminus of a truncated peptide [1]. ↑ Net charge by neutralizing the negative charge of a free C-terminus [1]. Enhances antimicrobial activity and peptide stability; can reduce potential cytotoxicity [1].
Truncation & Domain Deletion Removing the C-terminal "Rana box" (cyclic heptapeptide domain). Example: R2AW(1-22) [1]. Slight change in hydrophobicity and structure [1]. Can retain antibacterial activity, indicating the Rana box is dispensable for this function in some contexts [1].
Disulfide Bridge Ablation Substituting cysteine with serine (Cys→Ser). Example: [Ser23,29]R2AW [1]. Linearizes the peptide without major changes to steric bulk. Similar antibacterial activity to wild-type, showing the disulfide bridge can be non-essential for antibacterial action [1].
Experimental Protocols

Here are detailed methodologies for key experiments cited in the design strategies.

1. Protocol: In Vitro Antibacterial and Antibiofilm Assay [1]

  • Objective: To evaluate the minimal inhibitory concentration (MIC) and the ability to inhibit or eradicate bacterial biofilms.
  • Materials: Bacterial strains (e.g., MRSA), cation-adjusted Mueller-Hinton broth, sterile 96-well plates, peptide solutions.
  • Steps:
    • Prepare serial dilutions of your peptide in a 96-well plate.
    • Inoculate each well with a standardized bacterial suspension (~5 × 10⁵ CFU/mL).
    • Incubate the plate at 37°C for 18-24 hours.
    • The MIC is the lowest peptide concentration that completely inhibits visible growth.
    • For biofilm assays, grow biofilms for 24 hours before adding peptides. Assess biofilm viability using metabolic dyes like resazurin or crystal violet staining.

2. Protocol: Antiproliferative/Cytotoxicity Assay [1]

  • Objective: To determine the peptide's ability to inhibit cancer cell proliferation and its safety toward mammalian cells (hemolytic activity).
  • Materials: Human cancer cell lines (e.g., PC-3 prostate cancer cells), horse red blood cells (hRBCs), cell culture media, MTT or CCK-8 reagent for viability, a spectrophotometer/plate reader.
  • Steps:
    • For Anticancer Activity:
      • Seed cancer cells in a 96-well plate and allow to adhere.
      • Treat cells with a concentration gradient of the peptide for 24-72 hours.
      • Add MTT reagent and incubate. Viable cells convert MTT to purple formazan.
      • Dissolve formazan in DMSO and measure absorbance at 570 nm. IC₅₀ is the concentration that inhibits 50% of cell proliferation.
    • For Hemolytic Activity:
      • Prepare a 2% suspension of hRBCs.
      • Incubate the RBCs with various peptide concentrations for 1 hour at 37°C.
      • Centrifuge and measure the hemoglobin released in the supernatant at 540 nm.
      • 0% and 100% lysis are defined by PBS and 1% Triton X-100, respectively.

3. Protocol: In Vivo Efficacy Model [1]

  • Objective: To test the therapeutic potential of the peptide in a live infection model.
  • Materials: Greater wax moth (Galleria mellonella) larvae, MRSA culture, peptide solution, sterile PBS.
  • Steps:
    • Infect larvae with a lethal dose of MRSA.
    • After 1-2 hours, administer the peptide via injection into the larval hemocoel.
    • Incubate larvae at 37°C and monitor survival daily over 5-7 days.
    • Larvae treated with PBS alone serve as the negative control.
Troubleshooting FAQs

Q1: My synthesized peptide shows poor solubility in aqueous buffers. What can I do?

  • A: This is often caused by high hydrophobicity. Consider (a) using a small amount of organic solvent (e.g., <1% DMSO) to initially dissolve the peptide before diluting with aqueous buffer; (b) redesigning the peptide by substituting a hydrophobic residue with a polar or charged one to improve hydrophilic balance [1].

Q2: The peptide has good antibacterial activity but unacceptably high hemolysis. How can I improve its selectivity?

  • A: High hemolysis is often linked to excessive hydrophobicity or overly high positive charge. To improve the therapeutic index, try (a) reducing peptide hydrophobicity by substituting a bulky hydrophobic residue (e.g., Trp) with a less hydrophobic one (e.g., Phe or Ala); (b) implementing a C-terminal amidation, which has been shown to enhance activity while potentially reducing cytotoxicity [1].

Q3: A truncated peptide without the Rana box lost all activity. Why did this happen?

  • A: While studies on Ranatuerin-2 found the Rana box dispensable for antibacterial activity, this domain or the disulfide bridge may be critical for the structural stability and function of your specific Ranatuerin-4 analogue [1] [2]. The necessity of the Rana box appears to be peptide-specific. You may need to reintroduce a stabilized cyclic domain or use a different truncation strategy.
Experimental & Signaling Pathway Visualizations

The following diagrams illustrate the core experimental workflow and a key mechanism of action based on the research.

G start Start: Rational Peptide Design synth Solid-Phase Peptide Synthesis start->synth purify Purification (RP-HPLC) synth->purify id Identification (MALDI-TOF MS) purify->id bio_antibacterial Bioactivity: Antibacterial Assay id->bio_antibacterial bio_anticancer Bioactivity: Anticancer Assay bio_antibacterial->bio_anticancer bio_hemolysis Safety: Hemolysis Assay bio_anticancer->bio_hemolysis mech Mechanism: Membrane Disruption bio_hemolysis->mech in_vivo In Vivo Model (e.g., G. mellonella) mech->in_vivo end End: Data Analysis in_vivo->end

Diagram 1: A generalized workflow for the design, synthesis, and evaluation of enhanced antimicrobial peptides, based on methodologies from the literature [1].

G Peptide Peptide Membrane Bacterial Cytoplasmic Membrane Peptide->Membrane  Electrostatic & Hydrophobic Interaction PoreFormation Pore Formation Membrane->PoreFormation  Membrane Disruption ContentLeak Leakage of Cellular Content PoreFormation->ContentLeak BacterialDeath Bacterial Cell Death ContentLeak->BacterialDeath

Diagram 2: The proposed mechanism of action for cationic antimicrobial peptides like the enhanced Ranatuerin-2 analogue, which kills bacteria via membrane disruption [1].

Key Principles for Your Research

To summarize the findings from Ranatuerin-2 research for your work on this compound:

  • Start with Truncation and Simplification: Determine if the Rana box and disulfide bridge are essential for your peptide's core activity. Their removal can simplify synthesis without necessarily compromising function [1].
  • Systematically Optimize Cationicity and Hydrophobicity: These two parameters are primary levers for enhancing activity and tuning selectivity. The most successful Ranatuerin-2 analogue combined increased positive charge (+6) with optimized hydrophobicity [1].
  • Employ C-terminal Amidation: This common and simple modification consistently improves activity and stability profiles [1].
  • Validate in a Relevant In Vivo Model: The waxworm (G. mellonella) model provides a powerful and cost-effective intermediate step before mammalian studies for confirming therapeutic potential [1].

References

Ranatuerin-4 haemolytic activity reduction methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Haemolytic Activity

Haemolytic activity in antimicrobial peptides like Ranatuerin-4 is often linked to their positive charge and hydrophobic nature, which promote non-specific interactions with and disruption of red blood cell (RBC) membranes [1]. The core strategy for reduction is to modify these physicochemical properties while aiming to retain the peptide's desired antimicrobial function.

The table below summarizes the primary approaches you can take.

Strategy Objective Potential Modification Key Assay for Evaluation
Charge Reduction Decrease non-specific electrostatic attraction to negatively charged RBC membranes. Replace Lysine/Arginine with neutral (e.g., Serine) or acidic (e.g., Glutamic acid) amino acids. Hemagglutination Inhibition (HI) Assay [2] [3]
Hydrophobicity Modulation Reduce strong, non-specific insertion into lipid bilayers of host cells. Substitute highly hydrophobic residues (e.g., Tryptophan, Isoleucine) with less hydrophobic ones (e.g., Alanine, Valine). Hemagglutination (HA) Assay [4] [2]
Sequence Truncation Identify and retain the shortest active fragment, which may have a more specific mechanism of action. Create a series of N-terminal and C-terminal truncated analogs and screen for activity vs. haemolysis. Haemolysis Assay (see protocol below)
D-Amino Acid Incorporation Disrupt the optimal amphipathic structure (often an alpha-helix) that interacts with RBC membranes. Substitute key residues in the helical region with their D-enantiomers. Haemolysis Assay (see protocol below)

Experimental Protocols for Evaluation

Here are detailed methodologies for key experiments to test your this compound analogs.

Protocol 1: Haemolysis Assay

This protocol quantitatively measures RBC lysis caused by your peptide samples.

  • Principle: The release of hemoglobin from lysed RBCs is measured spectrophotometrically. The absorbance of the supernatant is directly proportional to the degree of haemolysis.
  • Materials:
    • Peptide analogs (serial dilutions in PBS, e.g., 100 µM to 1 µM)
    • Fresh human or animal (e.g., sheep, horse) red blood cells [4] [2]
    • Phosphate Buffered Saline (PBS), pH 7.2 [3]
    • 1% (v/v) Triton X-100 (for 100% lysis control)
    • Microcentrifuge tubes, centrifuge, microplate reader
  • Procedure:
    • RBC Preparation: Wash RBCs three times with PBS by centrifugation (e.g., 2,000 x g for 10 min). Prepare a 1% (v/v) suspension of RBCs in PBS.
    • Incubation: In a microcentrifuge tube, mix 100 µL of peptide solution with 100 µL of the 1% RBC suspension.
    • Controls: Include a negative control (100 µL PBS + 100 µL RBCs) and a positive control (100 µL 1% Triton X-100 + 100 µL RBCs).
    • Incubate the mixtures for 1 hour at 37°C.
    • Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes to pellet intact RBCs and cellular debris.
    • Measurement: Carefully transfer 100 µL of the supernatant to a 96-well plate. Measure the absorbance at 540 nm (A540) using a plate reader.
    • Calculation: Calculate the percentage of haemolysis for each sample.
      • % Haemolysis = (A540(sample) - A540(negative control)) / (A540(positive control) - A540(negative control)) * 100
Protocol 2: Hemagglutination Inhibition (HI) Assay

This assay can be adapted to study how effectively antibodies or other inhibitors block the interaction between your peptide and RBC membranes [2] [3].

  • Principle: If a peptide causes haemagglutination (clumping of RBCs), an effective inhibitor will prevent this, allowing RBCs to settle into a button. The HI titer indicates the inhibitor's potency.
  • Materials:
    • V-bottom 96-well microtiter plates
    • Peptide solution (standardized to a known agglutinating concentration, e.g., 4 HAU/25 µL) [4] [3]
    • Inhibitor (e.g., serum containing antibodies, other molecules)
    • RBC suspension (e.g., 0.75% turkey or 1% guinea pig RBCs) [4]
    • PBS, multichannel pipette
  • Procedure:
    • Serum/Inhibitor Treatment: To remove non-specific inhibitors, treat serum with Receptor-Destroying Enzyme (RDE): mix 1 part serum with 3 parts RDE and incubate overnight at 37°C, then inactivate at 56°C for 30 min [4] [3].
    • Serial Dilution: Add 25 µL PBS to wells 2-12. Add 50 µL of inhibitor to the first well of a row. Perform a 2-fold serial dilution across the plate.
    • Add Antigen: Add 25 µL of the standardized peptide solution (antigen) to all wells.
    • Incubation: Mix and incubate at room temperature for 30 minutes.
    • Add RBCs: Add 50 µL of RBC suspension to each well. Incubate for another 30-60 minutes at room temperature without disturbing [4].
    • Reading Results: The HI titer is the reciprocal of the highest dilution of the inhibitor that completely inhibits agglutination (forms a sharp button) [2] [3].

Troubleshooting Common Issues

The following workflow outlines a systematic approach to troubleshooting reduced antimicrobial activity during haemolysis reduction efforts.

G Start Problem: Significant Loss of Antimicrobial Activity Step1 Check Net Hydrophobicity and Hydrophobic Moment Start->Step1 Step2 Test Shorter Peptide Analogs Step1->Step2 Step3 Introduce Specific D-Amino Acids or Peptide Cyclization Step2->Step3 Step4 Employ QSP Modeling for Rational Design Step3->Step4 Step5 Identify Optimal Balance: Low Haemolysis, High Efficacy Step4->Step5 Iterative Design Cycle

Frequently Asked Questions

  • Q1: What is the most critical factor to modify first in this compound to reduce haemolysis?

    • A1: The most impactful initial modification is often reducing the overall positive charge by replacing lysine or arginine residues. This directly decreases non-specific binding to negatively charged RBC membranes, which is a primary driver of haemolysis [1].
  • Q2: Why is my peptide's haemolytic activity so variable between different batches?

    • A2: Batch variability can stem from several factors. Key considerations are the purity and homogeneity of your peptide preparation (check by HPLC/MS) and the source and handling of red blood cells. Always use fresh, consistently prepared RBCs from the same species and donor type for comparable results [2].
  • Q3: Are there computational tools to predict the haemolytic activity of my designed analogs?

    • A3: Yes, computational methods are increasingly used. Quantitative Systems Pharmacology (QSP) approaches use computational modeling to simulate interactions between drugs and biological systems, which can help predict effects like haemolysis and optimize therapeutic strategies before synthesis [5]. Additionally, some online servers use machine learning models trained on peptide sequences and their haemolytic data to provide activity predictions.

References

Ranatuerin-4 thermal stability optimization

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Protocols

The following tables summarize key quantitative data and methodologies from a study on Ranatuerin-2Pb, which can serve as a reference for your investigations.

Table 1: Antimicrobial Activity (Minimal Inhibitory Concentration - MIC) [1] This table shows the MIC values for Ranatuerin-2Pb and its analogues against various microbial strains, demonstrating the retained activity of the truncated analogue RPb.

Microbial Strain Ranatuerin-2Pb (µM) RPa (µM) RPb (µM)
E. coli (NCTC 10418) Data not specified in abstract Data not specified in abstract Data not specified in abstract
P. aeruginosa (ATCC 27853) Data not specified in abstract Data not specified in abstract Data not specified in abstract
S. aureus (NCTC 10788) Data not specified in abstract Data not specified in abstract Data not specified in abstract
MRSA (ATCC 12493) Data not specified in abstract >256 32
E. faecalis (NCTC 12697) Data not specified in abstract >256 64
C. albicans (NCPF 1467) Data not specified in abstract >256 64

Table 2: Key Experimental Protocols [1] These are the core methodologies used to generate the bioactivity and structure-activity data.

Protocol Key Steps & Purpose
Peptide Synthesis & Design Peptides were synthesized using solid-phase methods, purified via RP-HPLC (>95% purity), and their mass confirmed by mass spectrometry. Two analogues were designed: RPa (a truncated form lacking "RT") and RPb (an 18-amino acid C-terminal fragment with an amidated end) to study structure-activity relationships [1].
Circular Dichroism (CD) CD spectroscopy was performed on peptides (50 µM) in different environments (deionized water, 50% TFE/water, and with liposome vesicles) to analyze secondary structure changes under varying conditions [1].
Membrane Permeability Assay Utilized SYTOX Green dye, which fluoresces upon binding to DNA after entering cells with permeabilized membranes. Fluorescence intensity was measured to quantify the membrane disruption kinetics of the peptides [1].
Biofilm Assay Evaluated the Minimum Biofilm Inhibitory Concentration (MBIC) against organisms like S. aureus and E. coli. Bacterial culture was incubated with a dilution series of peptides, and biofilm formation was measured via absorbance [1].
Hemolysis Assay Tested peptide toxicity using horse erythrocytes. Phosphate-buffered saline (PBS) and 1% Triton-X100 served as negative and positive controls, respectively. The HC50 (concentration causing 50% hemolysis) was determined to calculate a therapeutic index [1].

Troubleshooting Guides & FAQs

Here are some common experimental challenges and solutions, framed in a Q&A format.

Frequently Asked Questions

  • Q: Our synthesized peptide shows low biological activity. What could be the cause?

    • A: Low activity can stem from several issues. First, verify the peptide's purity and molecular weight using RP-HPLC and mass spectrometry. Second, confirm its secondary structure with CD spectroscopy; an incorrect structure in the desired solvent environment will hinder function. Finally, review your design strategy; as with Ranatuerin-2Pb, even small truncations (RPa) can abolish activity, while other modifications (RPb) can preserve it [1].
  • Q: The peptide demonstrates strong antimicrobial efficacy but also high cytotoxicity. How can we improve its therapeutic index?

    • A: This is a common challenge. Focus on strategies to enhance cell selectivity. The study on RPb shows that specific modifications can maintain broad-spectrum antimicrobial activity while reducing hemolysis. Systematically design and test analogues to find a variant that disrupts bacterial membranes without damaging human cells. The therapeutic index (TI = HC50 / geometric mean of MICs) is a key metric for this [1].
  • Q: Our membrane permeability assay results are inconsistent. What factors should we check?

    • A: Inconsistencies often arise from sample preparation. Ensure the bacterial suspension density is standardized (e.g., 5 x 10^5 CFU/mL). Confirm that the SYTOX Green dye is fresh and protected from light. Include appropriate controls in every run: a negative control (buffer) and a positive control (e.g., melittin) to validate the assay's performance [1].
  • Q: How can we assess the peptide's potential for treating actual infections?

    • A: Beyond in vitro assays, move to an in vivo model. The research on Ranatuerin-2Pb used Galleria mellonella (waxworm) larvae infected with S. aureus to demonstrate that the effective peptide (RPb) could decrease mortality, providing strong preliminary evidence for in vivo efficacy [1].

Experimental Workflow & Strategy Diagrams

The following diagrams, created with Graphviz, outline a general experimental workflow and an optimization strategy based on the referenced study.

Diagram 1: Core Experimental Workflow for Peptide Analysis This flowchart visualizes the key stages of peptide evaluation, from initial synthesis to final in vivo testing.

ExperimentalWorkflow start Peptide Design & Solid-Phase Synthesis purify Purification & Characterization (RP-HPLC, Mass Spec) start->purify struct Structural Analysis (CD Spectroscopy) purify->struct bio_in_vitro In Vitro Bioactivity (MIC, Biofilm, Hemolysis) struct->bio_in_vitro mech Mechanism of Action (Membrane Permeability) bio_in_vitro->mech data Data Analysis & Therapeutic Index mech->data bio_in_vivo In Vivo Efficacy (e.g., Waxworm Model) data->bio_in_vivo Promising Candidate

Visualization of the key experimental stages for evaluating a therapeutic peptide, from synthesis to in vivo testing.

Diagram 2: Troubleshooting Low Activity or High Toxicity This diagram provides a logical pathway for diagnosing and addressing common issues with peptide performance.

TroubleshootingFlow problem Problem: Low Activity or High Toxicity step1 Confirm Purity & Molecular Weight problem->step1 First Step step2 Check Secondary Structure (CD) problem->step2 Parallel Check step3 Redesign Analogue (e.g., Truncate, Amend) step1->step3 If Purity Correct step2->step3 If Structure Faulty result Re-test New Analogue step3->result

A logical flowchart for diagnosing the root causes of poor peptide performance and guiding the design of improved analogues.

I hope this technically-structured support center provides a solid starting point for your work on Ranatuerin-4. The principles and methods derived from the Ranatuerin-2Pb study are highly transferable.

References

Ranatuerin-4 resistance development prevention strategies

Author: Smolecule Technical Support Team. Date: February 2026

Ranatuerin Peptide Analysis & Optimization Workflow

The diagram below outlines the core process for evaluating and optimizing Ranatuerin peptide candidates, based on established methodologies for Ranatuerin-2 [1] [2].

workflow Ranatuerin Peptide R&D Workflow start Peptide Identification & Design expr Peptide Synthesis & Purification start->expr Solid-Phase Synthesis in_vitro In Vitro Bioactivity Screening expr->in_vitro RP-HPLC MS Verification mech Mechanism of Action Studies in_vitro->mech MIC & MBIC Determination tox Cytotoxicity & Haemolysis Assessment mech->tox Membrane Permeabilization in_vivo In Vivo Efficacy Models tox->in_vivo Therapeutic Index in_vivo->start Design Refinement

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments cited in Ranatuerin research, which you can adapt for your investigations [1].

Antimicrobial Activity Assay (MIC Determination)
  • Objective: To determine the Minimal Inhibitory Concentration (MIC) of a peptide against a panel of microorganisms.
  • Detailed Procedure:
    • Bacterial Preparation: Grow bacterial strains to mid-log phase and dilute to a concentration of 5 × 10⁵ CFU/mL in a suitable broth [1].
    • Peptide Serial Dilution: Prepare a 2-fold serial dilution of the peptide in a 96-well microtiter plate, typically ranging from 1 µM to 256 µM [1].
    • Inoculation and Incubation: Add the bacterial suspension to each well. Incubate the plate at 37°C for 24 hours [1].
    • Result Read-out: Measure the absorbance at 550 nm using a microplate reader. The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth [1].
Membrane Permeability Assay
  • Objective: To assess if the peptide's mechanism of action involves bacterial membrane disruption.
  • Detailed Procedure:
    • Sample Preparation: Treat a standardized suspension of bacteria (e.g., S. aureus) with the peptide at its MIC or a multiple thereof [1].
    • Dye Addition: Add a nucleic acid stain like SYTOX Green, which cannot cross intact membranes but fluoresces upon binding to DNA if the membrane is compromised [1].
    • Incubation and Measurement: Incubate the mixture in the dark. Monitor fluorescence over time (e.g., 60 minutes) using a plate reader with excitation at 485 nm and emission at 528 nm [1].
    • Controls: Include an untreated negative control and bacteria treated with a known membrane-disrupting agent like melittin as a positive control [1].

Quantitative Data on Ranatuerin-2 Peptides

The table below summarizes bioactivity and safety data for Ranatuerin-2Pb and its engineered analogs, providing a benchmark for peptide performance evaluation [1].

Peptide Name Sequence (Notation) Key Structural Feature Antimicrobial Activity (MIC range) Haemolytic Activity (HC₅₀) Key Experimental Finding
Ranatuerin-2Pb SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT Full-length, cyclic "Rana box" Broad-spectrum activity [1] Not specified Basis for analog design; demonstrates antibiofilm activity [1].
Analog RPa SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC Truncated "Rana box" Lost activity against C. albicans, MRSA, E. faecalis, P. aeruginosa [1] Not specified Highlights importance of C-terminal structure for broad-spectrum activity [1].
Analog RPb SFLTTVKKLVTNLAAL-NH₂ N-terminal fragment, amidated Retained broad-spectrum activity [1] >256 µM (Low) Rapid, membrane-permeabilizing killing; reduced mortality in infected waxworm model [1].

The table below shows design strategies and outcomes for analogs of another Ranatuerin-2 peptide, R2AW, highlighting how specific modifications enhance therapeutic properties [2].

Peptide Name Design Strategy Net Charge Hydrophobicity Antibacterial Activity Anticancer Activity
R2AW (Natural) Reference peptide +3 0.337 Baseline activity Not specified
[Ser²³,²⁹]R2AW Cysteine substitution (disrupts disulfide bridge) +3 0.228 Similar to natural peptide [2] Not specified
R2AW(1-22)-NH₂ Rana box deletion & C-terminal amidation +3 0.255 Similar to natural peptide [2] Not specified
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ Increased cationicity & hydrophobicity +6 0.358 Significantly optimized [2] Significantly optimized [2]

Key Insights for Your Research

  • Focus on Ranatuerin-2: The lack of specific data on Ranatuerin-4 means you may need to use Ranatuerin-2 research as a template. The strategies in the tables above, such as terminal modification and cationicity enhancement, are common principles in AMP optimization [1] [2].
  • Explore Tadpoles for Discovery: One study notes that tadpoles are an "untapped source" for novel AMP discovery, suggesting that investigating different developmental stages could be a fruitful path for identifying new Ranatuerin forms [3].
  • Address the AMR Crisis: Frame your research within the global effort to combat antimicrobial resistance, as highlighted by the WHO's Bacterial Priority Pathogens List, to underscore its importance [4].

References

Ranatuerin-4 vs other ranatuerin family peptides efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Ranatuerin-2 Peptides: Efficacy and Properties

While data on Ranatuerin-4 is scarce, several studies on Ranatuerin-2 peptides provide insight into their potency, mechanisms, and potential for optimization. The table below summarizes key experimental findings.

Table 1: Documented Bioactivities of Selected Ranatuerin-2 Peptides

Peptide Name Source Antibacterial Activity (MIC values) Anticancer Activity Key Findings and Mechanisms Primary Citation
Ranatuerin-2-AW (R2AW) & Analogues Amolops wuyiensis Varied by analogue and bacterial strain [1] Significant activity for lead analogue [1] Lead analogue ([Lys4,19, Leu20]R2AW(1-22)-NH2) showed optimized dual bioactivity, membrane disruption, and efficacy in an MRSA-infected waxworm model [1]. [1]
Rana-2PN Pelophylax nigromaculata 12.5 to 100 μM [2] Information not available First Ranatuerin reported with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [2]. [2]
Ranatuerin-2Pb & Analogue RPb Rana pipiens Broad-spectrum activity [3] Information not available RPb analogue showed broad-spectrum activity, antibiofilm effects, bacterial killing via membrane permeabilization, low hemolysis, and efficacy in a waxworm model [3]. [3]
Ranatuerin-2CSa Rana cascadae E. coli (5 μM), S. aureus (10 μM) [4] Information not available Structural studies identified a full-length helix-turn-helix motif, important for future drug design [4]. [4]

Experimental Protocols for Evaluation

For researchers aiming to evaluate Ranatuerin peptides, the following methodologies from the cited studies provide a robust framework.

1. Peptide Design and Synthesis

  • Rational Design: Peptides can be designed by modifying natural sequences to enhance cationicity (net positive charge) and hydrophobicity, which are crucial for interacting with microbial membranes [1]. Common strategies include residue substitution (e.g., with Lysine or Tryptophan) and C-terminal amidation.
  • Truncation Analysis: Removing the C-terminal "Rana box" (a cyclic domain) can be used to determine its role in maintaining bioactivity [1] [3].
  • Solid-Phase Peptide Synthesis (SPPS): This is the standard method for chemical synthesis of these peptides, followed by purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and verification using Mass Spectrometry [1].

2. In Vitro Antibacterial Assays

  • Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is used to determine the lowest peptide concentration that inhibits bacterial growth against standard strains (e.g., E. coli, S. aureus) and drug-resistant strains (e.g., MRSA) [1] [3].
  • Membrane Permeabilization Assay: The mechanism of action is often confirmed using assays that measure the disruption of bacterial membrane integrity, such as the SYTOX Green uptake assay [1].
  • Anti-Biofilm Assay: The ability to inhibit the formation or eradicate pre-formed biofilms can be assessed using colorimetric methods like the crystal violet assay [3].

3. Cytotoxicity and Hemolytic Activity

  • Hemolysis Assay: The hemolytic activity of peptides is tested on mammalian red blood cells (e.g., from horses or humans) to evaluate selectivity for bacterial over host cells [1] [4].
  • Anticancer Activity: The antiproliferative effect is evaluated on human cancer cell lines, with cell viability measured by assays such as MTT or CCK-8 [1].

4. In Vivo Efficacy Models

  • Waxworm Model: Larvae of Galleria mellonella are infected with a lethal dose of bacteria (e.g., MRSA) and treated with the peptide to monitor survival rates, providing a preliminary in vivo efficacy and toxicity model [1] [3].

5. Structural and Mechanistic Studies

  • NMR Spectroscopy: Used to determine the three-dimensional structure of peptides in a membrane-mimicking environment (e.g., with trifluoroethanol), which is critical for understanding structure-activity relationships [4].

Visualizing the Mechanism of Action

The following diagram illustrates the primary mechanism by which Ranatuerin-2 peptides exert their antibacterial effect, based on the gathered data.

G Peptide Cationic Ranatuerin-2 Peptide LPS Lipopolysaccharide (LPS) Peptide->LPS 1. Binds and neutralizes Membrane Bacterial Membrane Peptide->Membrane 2. Electrostatic attraction and insertion Inflammation Inhibition of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) LPS->Inflammation 4. Reduces inflammatory response Pore Membrane Disruption / Pore Formation Membrane->Pore Death Bacterial Cell Death Pore->Death 3. Leakage of cellular content

Diagram Title: Proposed Multifunctional Mechanism of Ranatuerin-2 Peptides

Research Implications and Future Directions

The data on Ranatuerin-2 peptides highlights several promising avenues for drug development:

  • Dual-Functionality: The combination of direct antimicrobial activity and immunomodulatory effects (e.g., LPS neutralization) makes these peptides attractive candidates for treating complex infections [1] [2].
  • Optimization via Design: Targeted amino acid substitutions can significantly improve therapeutic potential by enhancing antimicrobial potency while reducing undesired cytotoxicity [1].
  • Structural Insights: Knowledge of secondary structures, like the helix-turn-helix motif, is invaluable for designing stable and potent synthetic analogues [4].

References

Ranatuerin-4 comparative activity against Gram-positive and Gram-negative bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Knowledge of Ranatuerin-4

This compound is an antimicrobial peptide (AMP) first isolated from the skin of the American bullfrog (Rana catesbeiana) [1]. A more recent genomic study confirms its presence in bullfrog tadpoles, indicating it is expressed across different life stages of the animal [2].

The table below summarizes its basic characteristics and known activity:

Characteristic Description
Source Skin of the American bullfrog (Rana catesbeiana) [1]
Key Structural Feature Contains an intramolecular disulfide bridge forming a heptapeptide ring [1]
Documented Activity Inhibitory activity against Staphylococcus aureus (a Gram-positive bacterium) [1]. The study did not report activity against Gram-negative bacteria.

Experimental Context and Protocol

The primary source for this compound's initial discovery provides some context for the experimental methods used. The general workflow for isolating and testing such peptides is summarized below.

Start Start: Skin Extract from Rana catesbeiana Step1 Peptide Isolation and Purification Start->Step1 Step2 Structural Analysis (e.g., identify disulfide bridge) Step1->Step2 Step3 Antimicrobial Testing Step2->Step3 Step4 Result: Activity against Staphylococcus aureus Step3->Step4

The original researchers isolated the peptide from a skin extract and determined its amino acid sequence [1]. The minimum inhibitory concentration (MIC) was used to test antimicrobial activity, a standard broth dilution method that determines the lowest concentration of a peptide required to inhibit bacterial growth [2].

Key Limitations in Available Data

When interpreting the available information, please consider these important points:

  • Narrow Spectrum of Testing: The initial 1998 study specifically screened for activity against S. aureus and did not report testing on Gram-negative strains [1]. Lack of reported activity does not confirm a lack of effect.
  • Focus on Other Peptides: The same foundational study noted that Ranatuerin-1 showed a broader spectrum of action, inhibiting S. aureus, Escherichia coli (Gram-negative), and Candida albicans (a fungus) [1]. Subsequent research may have focused more on these broader-spectrum peptides.

References

Ranatuerin-4 structural comparison with ranatuerin-2 isoforms

Author: Smolecule Technical Support Team. Date: February 2026

Structural Features of Ranatuerin-2 Isoforms

The table below consolidates the structural characteristics of various Ranatuerin-2 peptides as reported in the literature.

Peptide Name Sequence (One-Letter Code) Length (aa) Net Charge (pH 7.4) Key Structural Domains Disulphide Bridge / Rana Box
Ranatuerin-2-AW (R2AW) [1] GFMDTAKNVAKNVAATLLDKLKCKITGGC 29 +3 Helix-loop-helix [1] Yes (C23-C29)
[Lys4,19, Leu20]R2AW(1-22)-NH₂ [1] GFMKTAKNVAKNVAATLLKLLK-NH₂ 22 +6 α-helical (enhanced) No
Ranatuerin-2CSa [2] GILSSFKGVAKGVAKDLAGKLLETLKCKITGC 32 Not specified Full-length helix-turn-helix (in TFE/H₂O) [2] Yes
Ranatuerin-2Pb [3] SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT 33 Not specified Predicted α-helix [3] Yes
RPb (Truncated R2Pb) [3] SFLTTVKKLVTNLAAL-NH₂ 16 Not specified α-helical (in membrane-mimetic env.) [3] No

Experimental Data on Activity and Cytotoxicity

The following table summarizes the experimental bioactivity and toxicity findings for the listed peptides.

Peptide Name Antibacterial Activity (MIC) Antibiofilm Activity Anticancer Activity Haemolytic Activity Key Experimental Model
Ranatuerin-2-AW (R2AW) [1] Moderate, broad-spectrum Information missing Moderate Low In vitro assays; MRSA-infected waxworm model [1]
[Lys4,19, Leu20]R2AW(1-22)-NH₂ [1] Significantly optimized Information missing Significantly optimized Low (high selectivity) In vitro assays; MRSA-infected waxworm model (showed efficacy) [1]
Ranatuerin-2CSa [2] Potent (E. coli: 5 µM, S. aureus: 10 µM) Information missing Not tested LC₅₀ = 160 µM (human erythrocytes) [2] In vitro assays
Ranatuerin-2Pb [3] Broad-spectrum Inhibits and eradicates S. aureus and E. coli biofilms [3] Cytotoxic to human cancer cell lines [3] Lower than melittin (positive control) [3] In vitro assays; S. aureus-infected waxworm model
RPb (Truncated R2Pb) [3] Broad-spectrum (retained) Inhibits and eradicates S. aureus and E. coli biofilms [3] Less cytotoxic than R2Pb [3] Low (high membrane selectivity) [3] In vitro assays; S. aureus-infected waxworm model (showed efficacy)

Detailed Experimental Protocols

Here are the standard methodologies used in the cited research to evaluate the peptides:

  • 1. Peptide Synthesis and Purification

    • Method: Solid-phase peptide synthesis [1] [3].
    • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) [1] [3].
    • Characterization: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray mass spectrometry to confirm molecular mass [1] [3].
    • Disulphide Bond Formation: For peptides with a Rana box, the disulphide bridge is formed via air oxidation over several days at room temperature [3].
  • 2. Structural Analysis

    • Circular Dichroism (CD) Spectroscopy: Used to determine secondary structure in different environments (e.g., aqueous solution, 50% trifluoroethanol (TFE) to mimic membrane environments, and in the presence of large unilamellar vesicles (LUVs)) [3].
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the three-dimensional solution structure of peptides, for example, identifying a full-length helix-turn-helix motif in Ranatuerin-2CSa in a TFE-water solvent mixture [2].
    • Helical Wheel Projection: Computational analysis using tools like HeliQuest to predict physicochemical properties like hydrophobicity, hydrophobic moment, and net charge [1] [3].
  • 3. Biological Activity Assays

    • Antimicrobial Activity: Minimal Inhibitory Concentration (MIC) assays are performed according to standard methods (e.g., broth microdilution). Bacteria are incubated with serial dilutions of the peptide, and growth is monitored after 18-24 hours [1] [3].
    • Haemolytic Activity: Peptides are incubated with mammalian red blood cells (e.g., from horse or human). The percentage of haemolysis is determined by measuring the release of haemoglobin, with Triton X-100 as a positive control (100% lysis) [1] [3].
    • Anticancer Activity: Cell viability is measured using assays like MTT on various human cancer cell lines (e.g., prostate cancer PC-3, lung cancer H157). Cytotoxicity is also assessed via Lactate Dehydrogenase (LDH) release assays [1] [3].
    • Membrane Permeability: The SYTOX green nucleic acid stain is used. This dye enters bacteria only upon membrane disruption, leading to a measurable increase in fluorescence [3].
    • In Vivo Efficacy: Tested in invertebrate animal models like Galleria mellonella (waxworm) larvae infected with pathogens like MRSA. Survival rates are monitored after peptide treatment [1] [3].

Experimental Workflow for Ranatuerin Peptide Evaluation

The diagram below outlines the standard experimental workflow for characterizing ranatuerin peptides, from identification to functional analysis.

G Experimental Workflow for Ranatuerin Peptides Start Sample Collection (Frog Skin Secretion) A cDNA Library Construction & Shotgun Cloning Start->A B Peptide Design & Solid-Phase Synthesis A->B C Purification & Characterization (RP-HPLC, Mass Spectrometry) B->C D Structural Analysis (CD Spectroscopy, NMR) C->D E In Vitro Bioactivity Assays (MIC, Haemolysis, Cytotoxicity) D->E F Mechanism of Action Studies (Membrane Permeability) E->F G In Vivo Efficacy Models (G. mellonella Infection Model) F->G

References

Ranatuerin-2 Analogues: Design and Efficacy in an Animal Model

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key findings from a 2023 study on a designed analogue of Ranatuerin-2 (R2AW), which was evaluated for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) in a waxworm model [1].

Peptide Name Sequence (Modifications) In Vivo Model Infection Pathogen Key Efficacy Findings
[Lys4,19, Leu20]R2AW(1-22)-NH2 [1] GFMKTAKNVAKNVAATLLKLLK-NH₂ (Cationicity- and hydrophobicity-enhanced variant) [1] Waxworm (Galleria mellonella) [1] Methicillin-resistant Staphylococcus aureus (MRSA) [1] Exerted potential in vivo efficacy in the MRSA-infected model [1].
Natural R2AW [1] GFMDTAKNVAKNVAATLLDKLKCKITGGC (Parent peptide) [1] Not tested in vivo in this study [1] Not applicable Served as the basis for analogue design; its in vitro activity was used to guide the development of the optimized analogue [1].

Detailed Experimental Protocol from the Cited Study

The study on Ranatuerin-2 provides a clear example of the methodologies used in this area of research [1]:

  • Peptide Design and Synthesis: The lead analogue was progressively designed from the naturally isolated peptide R2AW. Key modifications included truncation (removing the C-terminal "Rana box"), C-terminal amidation, and residue substitutions to enhance its net positive charge (cationicity) and hydrophobicity [1].
  • In Vitro Pre-screening: Before in vivo testing, the peptide's antibacterial activity (Minimum Inhibitory Concentration) and cytotoxicity (haemolytic activity on horse red blood cells) were evaluated in vitro. The lead analogue showed significantly optimized activity and killed bacteria via membrane disruption [1].
  • In Vivo Efficacy Model: The in vivo efficacy was examined in a waxworm (Galleria mellonella) model infected with MRSA. This invertebrate model is often used in early-stage therapeutic efficacy and toxicity studies due to its low cost, ease of use, and lack of ethical restrictions required for vertebrate models [1].

Visualizing the Antimicrobial Peptide Design Workflow

The research on Ranatuerin-2 follows a logical drug optimization workflow, which can be visualized as follows. This diagram also suggests a potential path for future Ranatuerin-4 research.

cluster_1 Example from Ranatuerin-2 Research Natural AMP Discovery Natural AMP Discovery In Vitro Characterization In Vitro Characterization Natural AMP Discovery->In Vitro Characterization Sequence & Structure Rational Peptide Design Rational Peptide Design In Vitro Characterization->Rational Peptide Design Identify Deficiencies In Vivo Efficacy Testing In Vivo Efficacy Testing In Vitro Characterization->In Vivo Efficacy Testing Select Lead Candidate Rational Peptide Design->In Vitro Characterization Test New Analogues Isolate from Source Isolate from Source Isolate from Source->Natural AMP Discovery R2AW R2AW (Parent) InVitro MIC & Haemolysis Assays R2AW->InVitro Analogue [Lys4,19, Leu20]R2AW(1-22)-NH₂ Analogue->InVitro Confirmed Improved Activity InVivo MRSA-infected Waxworm Model Analogue->InVivo Showed Potential Efficacy InVitro->Analogue Enhance Cationicity & Hydrophobicity

References

Ranatuerin-4 comparison with temporin and esculentin AMPs

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Frog Skin Antimicrobial Peptides

Frog skin is a rich source of Antimicrobial Peptides (AMPs), which are crucial components of the innate immune system. The search results detail several families of these peptides, though they focus on Temporins, Aureins, and Ranatuerins rather than Esculentin [1] [2] [3].

  • Temporins: This is a large family (over 130 peptides) isolated from frogs of the Ranidae family. They are generally short (10-14 amino acids), hydrophobic, and have a cationic (positively charged) character. They are known for their broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi [2] [4]. Notably, Temporin L is one of the most potent and well-studied members of this family [1].
  • Aureins: These AMPs are isolated from frogs of the Hylidae family, such as Litoria aurea. A representative member, Aurein 2.5, is also short, cationic, and forms an amphipathic alpha-helix in membrane environments. However, studies indicate it may have a narrower spectrum of activity and lower potency compared to Temporin L [1].
  • Ranatuerins: This family is also found in ranid frogs. The available data confirms Ranatuerin-4 is one of several peptides expressed in tadpoles [3]. However, its specific sequence, potency, and mechanism of action relative to other AMPs are not detailed in the search results.

Comparative Analysis of Key AMPs

The table below summarizes the available physicochemical and antibacterial data for the peptides discussed in the search results. Please note that quantitative data for this compound and Esculentin is absent.

Peptide Name Primary Sequence Length (AA) Net Charge Key Antimicrobial Activities & Potency (MIC) Mechanism of Action Insights
Temporin L [1] FVQWFSKFLGRIL 13 +3 Broad-spectrum; greater potency and broader spectrum than Aurein 2.5 [1]. Forms stable α-helix; high conformational flexibility at N-terminus; forms ion channels in membranes [1].
Aurein 2.5 [1] GLFDIVKKVVGAFGSL 16 +2 Antibacterial spectrum is narrower than Temporin L [1]. Forms α-helix; less flexible and less able to form higher-order aggregates vs. Temporin L [1].
Temporin B [5] Not fully specified ~13 +2 (approx.) Primarily active against Gram-positive bacteria [5]. Membrane disruption; mechanism can be drastically altered by minor sequence changes [5].
This compound [3] Information Missing Information Missing Information Missing Information Missing Information Missing
Esculentin Information Missing Information Missing Information Missing Information Missing Information Missing

Detailed Experimental Methodologies

The following are key experimental protocols used in the cited studies to characterize AMP mechanisms, which your peers can reference for reproducibility.

Antibacterial Activity Assay
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of AMPs against bacterial strains [1] [5].
  • Method Summary:
    • Perform two-fold serial dilutions of the peptide stock solution in a broth medium (e.g., Müller-Hinton broth) within a 96-well microtiter plate.
    • Add a standardized suspension of bacteria (adjusted to an optical density A600 of 0.01) to each well.
    • Incubate the plate at 37°C for 18 hours without shaking.
    • The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed, typically measured by absorbance at A600 [1] [5].
Biophysical Analysis of Membrane Interactions
  • Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure (e.g., α-helical content) of AMPs in various environments, such as in the presence of model lipid membranes (e.g., SDS micelles or liposomes) [1] [5].
  • Patch-Clamp Electrophysiology: Employed to detect and characterize the formation of ion-conducting channels in model membranes (often made from diphytanoyl lipids) after AMP application. This reveals the peptide's ability to disrupt membrane integrity [1] [5].
  • All-Atom Molecular Dynamics (MD) Simulations: Computational method used to model the atomic-level interactions and dynamic behavior of AMPs with lipid bilayers over time, providing insights into mechanisms like insertion, aggregation, and pore formation [1] [5].

Workflow for Mechanism of Action Studies

This diagram illustrates the logical workflow for experimentally determining the mechanism of action of an antimicrobial peptide, from initial screening to mechanistic modeling.

G Start Start: Purified AMP MIC Antibacterial Assay (MIC Determination) Start->MIC CD Circular Dichroism (Secondary Structure) MIC->CD Active Concentrations PatchClamp Patch-Clamp (Ion Channel Detection) CD->PatchClamp Membrane-Associated Conformation MD Molecular Dynamics (Atomic-Level Model) PatchClamp->MD Experimental Validation Insights Output: Integrated Mechanism of Action MD->Insights

Research Implications and Future Directions

The search results underscore that even minor changes in an AMP's sequence can profoundly alter its mechanism and potency [5]. This highlights the need for careful, residue-level studies when engineering new analogs.

Future research on this compound should prioritize obtaining its primary sequence and applying the detailed experimental protocols outlined above. Combining these with bioinformatic analysis of amphibian genomes, as demonstrated for bullfrog tadpoles [3], is a powerful approach for discovering and characterizing novel AMPs.

References

Ranatuerin-4 phylogenetic analysis among frog AMPs

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

To conduct the phylogenetic analysis you require, I suggest utilizing the following specialized databases and strategies:

  • Consult Specialized AMP Databases: These resources are the most efficient starting point for gathering sequence data.
    • The Antimicrobial Peptide Database (APD) [1] and the Collection of Anti-Microbial Peptides (CAMPR) [2] are comprehensive, curated databases. You can search them directly for "Ranatuerin-4" and other related peptides to obtain amino acid sequences, sources, and links to primary literature.
  • Broaden Your Search: Given that this compound was not prominent in the current results, it may be a less-studied variant. Your search should include the broader Ranatuerin-2 family, which is well-documented [3] [4] [5]. A phylogenetic study of this larger family would provide strong contextual value.
  • Extract Sequences and Perform Analysis: Once you have gathered the sequences from the databases, you can use phylogenetic software (like MEGA, PhyML, etc.) to:
    • Perform a multiple sequence alignment.
    • Select a substitution model.
    • Construct a phylogenetic tree (e.g., using Maximum Likelihood or Bayesian methods).
    • Visualize and interpret the evolutionary relationships.

Experimental Context for Ranatuerin AMPs

While phylogenetic data for this compound is unavailable, recent research on other Ranatuerin peptides can inform your understanding of their structure and function. The table below summarizes key experimental findings for a closely related peptide, Ranatuerin-2Pb, and a truncated analogue [3].

Peptide Name Key Antimicrobial Activity (MIC) Hemolytic Activity (HC₅₀) Key Experimental Findings
Ranatuerin-2Pb (Full-length) Strong activity against S. aureus, E. coli, C. albicans, and MRSA [6]. 16.11 µM [6] Exhibited antibiofilm activity against S. aureus and E. coli; showed cytotoxicity against several human cancer cell lines [3] [6].
Analogue RPb (Truncated, C-terminal 18 aa, amidated) Retained broad-spectrum activity [3]. >256 µM (Highly reduced hemolysis) [3] Rapid, membrane-permeabilizing killing; protected infected Galleria mellonella larvae in vivo; high cell selectivity [3].

The detailed methodology from this study provides a template for the bioevaluation of frog skin AMPs:

G start Frog Skin Secretion Harvesting m1 cDNA Library Construction ('Shotgun' Cloning) start->m1 m2 Peptide Synthesis (Solid-phase & Purification) m1->m2 m3 Structure Analysis (Circular Dichroism) m2->m3 m4 In Vitro Bioassays m3->m4 m5 In Vivo Efficacy Model (Galleria mellonella) m4->m5 a1 Antimicrobial Activity (Minimal Inhibitory Concentration - MIC) m4->a1 a2 Antibiofilm Assays (MBIC) m4->a2 a3 Hemolysis Assay (HC₅₀) m4->a3 a4 Membrane Permeability (SYTOX Green uptake) m4->a4 a5 Cytotoxicity Assays (MTT & LDH) m4->a5

References

Ranatuerin-4 cross-species antimicrobial activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Context of Ranatuerin-4

This compound is an antimicrobial peptide (AMP) initially isolated from the skin of the American bullfrog (Rana catesbeiana). Here is a summary of its basic characteristics from the research:

Characteristic Description
Source Skin of the American bullfrog (Rana catesbeiana) [1]
Structural Family Part of the ranatuerin family, which are cytolytic peptides from Ranid frogs [1]
Key Structural Feature Contains an intramolecular disulfide bridge that forms a heptapeptide ring [1]
Reported Antimicrobial Activity Active against Staphylococcus aureus [1].

Experimental Methods for Comparison

If you plan to conduct your own comparative studies, the search results provide robust methodological frameworks used for evaluating ranatuerin peptides and other AMPs. The table below summarizes key experiments you could perform.

Experiment Type Key Measurements & Methods Relevance to Comparison
Antimicrobial Activity Assay Minimal Inhibitory Concentration (MIC): Determined via broth microdilution against a panel of Gram-positive bacteria (e.g., S. aureus, MRSA), Gram-negative bacteria (e.g., E. coli, P. aeruginosa), and fungi (e.g., C. albicans) [2] [3] [4]. Provides core quantitative data on potency against different microbes.
Membrane Permeability Assay SYTOX Green Uptake: Measures the kinetics of bacterial membrane disruption by the peptide [2]. Elucidates the mechanism of action (often membrane disruption for AMPs).
Hemolysis Assay Hemolytic Activity (HC50): Tests peptide toxicity against mammalian cells (e.g., horse erythrocytes) [2]. Assesses selectivity and potential therapeutic safety.
Biofilm Assays Minimum Biofilm Inhibitory Concentration (MBIC): Evaluates the ability to prevent or eradicate bacterial biofilms [2]. Tests efficacy against a clinically relevant, resistant bacterial state.
Time-Kill Kinetics Bacterial Killing Curves: Measures the rate at which the peptide kills bacteria over time [2] [3]. Determines if the effect is bacteriostatic or bactericidal and how quickly it acts.

The following diagram illustrates a potential workflow for evaluating and comparing an AMP like this compound, based on these common experimental methods:

Start Peptide of Interest (e.g., this compound) A1 Primary Screening (e.g., Disk Diffusion) Start->A1 A2 Quantitative Assay (Broth Microdilution for MIC) A1->A2 B1 Mechanism of Action (Membrane Permeability) A2->B1 B2 Kinetic Study (Time-Kill Assay) A2->B2 B3 Advanced Assay (Biofilm Eradication) A2->B3 C1 Safety Assessment (Hemolysis Assay) B1->C1 B2->C1 B3->C1 C2 In Vivo Model (e.g., Waxworm Larvae) C1->C2 If promising End Data Integration & Comparison C2->End

Antimicrobial Peptide Evaluation Workflow

References

Ranatuerin-4 stability comparison with modified analogues

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Comparing AMP Stability

The table below outlines the key experiments and assays you would typically consult to compare the stability and performance of Ranatuerin-4 with its modified analogues.

Aspect Experimental Method Key Parameters Measured Purpose/Interpretation
Structural Integrity Circular Dichroism (CD) Spectroscopy, NMR [1] % α-helical content, stability of helix-turn-helix motif in different solvents [1] Determines if modifications disrupt the peptide's native, active structure.
Serum Stability Incubation in Serum Half-life (% of intact peptide remaining over time via HPLC) Models in vivo stability; a longer half-life indicates better resistance to proteolytic degradation.
Thermal Stability Differential Scanning Calorimetry (DSC) Melting Temperature ((T_m)) A higher (T_m) indicates a more stable folded structure that is less prone to denaturation by heat.
Antimicrobial Activity Broth Microdilution Assay [2] Minimum Inhibitory Concentration (MIC) in µM [2] Quantifies potency. The goal is for analogues to maintain or improve the MIC of the native peptide.
Cytotoxicity Hemolysis Assay, Cell Viability Assays % Hemolysis at a given concentration, LC(_{50}) [1] Measures selectivity for bacterial vs. mammalian cells; a higher LC(_{50}) or lower hemolysis is desired.

Experimental Protocols for Key Assays

To ensure your research is thorough, here are detailed methodologies for two critical experiments based on common laboratory practices:

  • Broth Microdilution for MIC Determination [2]

    • Preparation: Serially dilute the peptides (e.g., native this compound and its analogues) in a suitable broth medium in a 96-well microtiter plate.
    • Inoculation: Standardize a bacterial suspension to ~5 × 10⁵ CFU/mL and add it to each well.
    • Incubation: Incubate the plate at 37°C for 16-20 hours.
    • Analysis: The Minimum Inhibitory Concentration (MIC) is identified as the lowest peptide concentration that visually prevents turbidity, indicating no bacterial growth.
  • Serum Stability Assay

    • Incubation: Mix a known quantity of the peptide with human or fetal bovine serum (e.g., a 1:1 ratio) and incubate at 37°C.
    • Sampling: Withdraw aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).
    • Reaction Stop: Halt proteolysis at each time point by adding trichloroacetic acid or by heating the sample.
    • Analysis: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact, full-length peptide remaining over time. The half-life is calculated from this degradation curve.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical workflow for a comprehensive stability and efficacy study, which you can adapt for this compound.

G cluster_stability Stability & Structure Assays cluster_activity Biological Activity Assays Start Start: Native this compound & Modified Analogues Stability In Vitro Stability Assays Start->Stability Structure Structural Analysis (CD Spectroscopy, NMR) Start->Structure Activity Antimicrobial Potency (MIC) Start->Activity Toxicity Cytotoxicity (Hemolysis) Start->Toxicity Analysis Data Integration & Comparison Stability->Analysis Half-life, T_m Structure->Analysis % α-helix, Fold stability Activity->Analysis MIC (µM) Toxicity->Analysis % Hemolysis, LC₅₀ Goal Goal: Identify Lead Candidate with Optimal Stability & Activity Analysis->Goal

References

×

Sequence

FLPFIARLAAKVFPSIICSVTKKC

Dates

Last modified: 07-21-2023

Explore Compound Types